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  • Product: Bis(4-methylcyclohexyl) adipate
  • CAS: 41544-42-7

Core Science & Biosynthesis

Foundational

The Structural Mechanics and Applied Methodologies of Bis(4-methylcyclohexyl) Adipate: A Technical Whitepaper

Executive Summary In the landscape of advanced polymer additives and organic intermediates, Bis(4-methylcyclohexyl) adipate (CAS: 41544-42-7) occupies a highly specialized niche. Unlike standard linear aliphatic plastici...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced polymer additives and organic intermediates, Bis(4-methylcyclohexyl) adipate (CAS: 41544-42-7) occupies a highly specialized niche. Unlike standard linear aliphatic plasticizers (such as dioctyl adipate), this compound integrates bulky cycloaliphatic end-caps with a flexible hexanedioate core[1]. This unique structural duality imparts exceptional thermal stability and low volatility while maintaining the elasticity required for high-performance polymer matrices.

Designed for researchers, formulation scientists, and chemical engineers, this whitepaper dissects the physicochemical properties, self-validating synthesis protocols, analytical chromatography standards, and industrial applications of Bis(4-methylcyclohexyl) adipate.

Chemical Identity & Structural Causality

The functional utility of Bis(4-methylcyclohexyl) adipate is a direct consequence of its molecular architecture. The central adipate (hexanedioate) backbone provides a high degree of rotational freedom, which is the primary mechanism by which it lowers the glass transition temperature ( Tg​ ) of rigid polymers[1]. However, it is the addition of the 4-methylcyclohexyl groups that differentiates this molecule. The steric hindrance generated by these cyclic structures restricts intermolecular packing, preventing crystallization at low temperatures, while simultaneously anchoring the molecule to prevent volatilization under high thermal stress[2].

Table 1: Physicochemical Properties & Mechanistic Significance
PropertyValueCausality / Significance
IUPAC Name bis(4-methylcyclohexyl) hexanedioateStandardized nomenclature defining the ester linkages[3].
CAS Number 41544-42-7Unique chemical identifier for regulatory and procurement tracking[1].
Molecular Formula C₂₀H₃₄O₄Dictates exact stoichiometric calculations for synthesis[3].
Molecular Weight 338.48 g/mol High molecular weight directly correlates to reduced migration and lower volatility in polymer matrices[4].
LogP 5.72High lipophilicity; ensures excellent thermodynamic compatibility with hydrophobic polymers like fluoro-rubbers[5].
Density ~1.03 g/cm³Standard metric required for volumetric dispensing and reactor scaling[4].
Topological Polar Surface Area 52.6 ŲIndicates moderate polarity restricted entirely to the ester core, minimizing water absorption[3].

Data sourced and verified via [3] and [4].

Mechanistic Synthesis: A Self-Validating Protocol

The synthesis of Bis(4-methylcyclohexyl) adipate relies on a classic Fischer esterification, driven by acid catalysis[1]. However, to achieve the >98% purity required for pharmaceutical or high-end industrial applications, the protocol must integrate real-time validation nodes to prevent the accumulation of monoester intermediates.

Protocol 1: Azeotropic Esterification Workflow
  • Step 1: Stoichiometric Assembly. Combine adipic acid (1.0 molar eq.) with 4-methylcyclohexanol (2.2 molar eq.) in a reaction vessel. Causality: The slight molar excess of the alcohol drives the Le Chatelier equilibrium toward the diester, preventing monoester stalling[1].

  • Step 2: Catalytic Azeotropic Distillation. Add p-toluenesulfonic acid (p-TSA) as the catalyst and toluene as the solvent. Causality: p-TSA is chosen over sulfuric acid to minimize oxidative charring. Toluene enables the azeotropic removal of water at ~110°C, pulling the reaction forward.

  • Step 3: Dean-Stark Monitoring (Validation Node). Fit the reactor with a Dean-Stark trap. Validation: The reaction is actively refluxed and is only deemed complete when the theoretical volume of water (2.0 eq.) is collected in the trap. This provides a visual, self-validating confirmation of 100% conversion.

  • Step 4: Quenching and Neutralization. Wash the organic layer with 5% NaHCO₃. Causality: Neutralizes the p-TSA catalyst and any trace unreacted adipic acid, shifting them into the aqueous phase to prevent reverse hydrolysis during storage. Validation: The aqueous effluent must test at pH 7.0–7.5 to validate complete catalyst removal.

  • Step 5: Vacuum Distillation. Subject the organic phase to vacuum distillation. Causality: Removes the toluene solvent and excess 4-methylcyclohexanol without subjecting the target diester to extreme thermal degradation.

Synthesis A Reactants Adipic Acid + 4-Methylcyclohexanol C Azeotropic Esterification (Dean-Stark Apparatus) A->C B Catalyst & Solvent p-TSA + Toluene B->C Drives Equilibrium D Validation: Theoretical Water Volume Collected? C->D D->C No (Continue Heat) E Neutralization (5% NaHCO3 Wash) D->E Yes F Validation: Aqueous Phase pH 7.0-7.5? E->F F->E No (Re-wash) G Vacuum Distillation (Solvent Removal) F->G Yes H Pure Bis(4-methylcyclohexyl) adipate (Target Compound) G->H

Fig 1. Self-validating synthesis workflow for Bis(4-methylcyclohexyl) adipate via esterification.

Analytical Characterization: RP-HPLC Protocol

Given the compound's high LogP (5.72), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity analysis and pharmacokinetic isolation[5]. The following protocol is adapted from methodologies established by [5].

Protocol 2: System-Suitability Validated HPLC
  • Step 1: Stationary Phase Selection. Utilize a low-silanol reverse-phase column (e.g., Newcrom R1). Causality: Standard silica columns possess active silanol groups that can form secondary hydrogen bonds with the ester oxygens of the adipate, leading to severe peak tailing. A low-silanol phase ensures sharp, symmetrical peaks[6].

  • Step 2: Mobile Phase Formulation. Prepare a gradient of Acetonitrile (MeCN) and Water, modified with 0.1% Formic Acid. Causality: Formic acid is selected over phosphoric acid to maintain compatibility with Mass Spectrometry (MS) detectors, while ensuring trace acidic impurities remain protonated for predictable elution[5].

  • Step 3: System Equilibration (Validation Node). Pump the mobile phase through the system at the operational flow rate. Validation: The system is validated for injection only when the UV detector baseline (at 210 nm) exhibits <0.1 mAU drift over a continuous 10-minute window.

  • Step 4: Elution and Integration. Inject the sample and monitor elution. Validation: Post-run analysis must yield a peak asymmetry factor ( As​ ) between 0.9 and 1.1. Any deviation invalidates the run, indicating column degradation or sample overload.

HPLC A Sample Preparation (Dilution in MeCN) B Column Equilibration (Newcrom R1, Low Silanol) A->B C Validation: Stable UV Baseline (<0.1 mAU drift)? B->C C->B No (Wait) D Injection & Elution (MeCN/H2O + 0.1% HCOOH) C->D Yes E Detection (UV/MS) D->E F Validation: Peak Asymmetry 0.9 - 1.1? E->F F->D No (Adjust Flow/pH) G Data Accepted (Quantification/Purity) F->G Yes

Fig 2. RP-HPLC analytical protocol with built-in system suitability validation nodes.

Advanced Applications in Polymer Science

Beyond its potential as an organic synthesis intermediate[1], Bis(4-methylcyclohexyl) adipate is highly valued in the engineering of fluoro-rubbers (FKM) .

Fluoro-rubbers are critical for high-temperature sealing applications, such as aerospace O-rings and automotive gaskets, due to their chemical inertness. However, their inherent high viscosity makes injection molding notoriously difficult[2]. According to patent literature (), incorporating Bis(4-methylcyclohexyl) adipate acts as a superior internal processing aid[2].

The Causality: The compound's high boiling point (>250°C) ensures it does not volatilize or create micro-voids during the high-temperature vulcanization process[2]. Concurrently, its cycloaliphatic rings integrate seamlessly with the fluoropolymer chains, drastically improving the low-temperature flexibility and compression set resistance of the final molded part without compromising its chemical defense profile.

References

  • PubChem Compound Summary for CID 3047819, Bis(4-methylcyclohexyl) adipate. Source: National Center for Biotechnology Information (NCBI). URL:[Link]

  • Separation of Bis(4-methylcyclohexyl) adipate on Newcrom R1 HPLC column. Source: SIELC Technologies. URL: [Link]

  • EP2644648A1 - Carboxylic acid esters or polyetheresters as a processing aid for fluoro-rubbers. Source: Google Patents (European Patent Office).

Sources

Exploratory

"Bis(4-methylcyclohexyl) adipate" CAS number 41544-42-7

An In-Depth Technical Guide to Bis(4-methylcyclohexyl) adipate (CAS 41544-42-7): Properties, Synthesis, and Applications Introduction Bis(4-methylcyclohexyl) adipate (CAS No. 41544-42-7) is a specialty diester compound c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Bis(4-methylcyclohexyl) adipate (CAS 41544-42-7): Properties, Synthesis, and Applications

Introduction

Bis(4-methylcyclohexyl) adipate (CAS No. 41544-42-7) is a specialty diester compound characterized by a central adipate backbone flanked by two 4-methylcyclohexyl groups. Its chemical structure, particularly the presence of the bulky, aliphatic cyclohexyl rings, imparts a unique combination of properties including high thermal stability and low volatility.[1] This makes it a compound of significant interest for researchers and industry professionals in polymer science, materials engineering, and specialty chemicals.

Primarily utilized as a high-performance plasticizer, Bis(4-methylcyclohexyl) adipate enhances the flexibility and durability of various polymers.[1][2] Beyond this principal application, it also serves as a functional component in advanced coating and lubricant formulations and as a versatile intermediate in organic synthesis.[1] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis and purification methodologies, analytical characterization, and key applications, grounded in established scientific principles.

Physicochemical Properties

Bis(4-methylcyclohexyl) adipate is the formal esterification product of one equivalent of adipic acid and two equivalents of 4-methylcyclohexanol. It is typically a colorless to pale yellow liquid under standard conditions.[1] Its key identifiers and computed properties are summarized in the table below.

PropertyValueReference
CAS Number 41544-42-7[3]
IUPAC Name bis(4-methylcyclohexyl) hexanedioate[1]
Molecular Formula C₂₀H₃₄O₄[1]
Molecular Weight 338.5 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Key Characteristics Low volatility, good thermal stability[1]

Synthesis and Manufacturing

The industrial and laboratory-scale synthesis of Bis(4-methylcyclohexyl) adipate is predominantly achieved through direct acid-catalyzed esterification, a cornerstone reaction in organic chemistry.

Reaction Principle and Catalysis

The synthesis involves the reaction of adipic acid with 4-methylcyclohexanol in a 1:2 molar ratio. This is a reversible condensation reaction that produces the diester and water as a byproduct.[1] To achieve high yields, the equilibrium must be shifted toward the products. This is accomplished by continuously removing water from the reaction mixture as it forms, a direct application of Le Châtelier's principle.

The reaction is catalyzed by strong protic acids, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), which protonate the carbonyl oxygen of the adipic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[1] In recent years, green chemistry principles have driven research into alternative catalysts, including enzymes like Candida antarctica lipase B (CALB), which can achieve high conversion rates under milder, solvent-free conditions.[1]

Synthesis Workflow Diagram

The following diagram outlines the typical workflow for the synthesis and purification of Bis(4-methylcyclohexyl) adipate.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Neutralization cluster_purification Purification Stage Reactants Adipic Acid + 4-Methylcyclohexanol + Acid Catalyst Reaction Heat to Reflux (e.g., 120-160°C) Reactants->Reaction Dehydration Azeotropic Removal of Water via Dean-Stark Trap Reaction->Dehydration Cooling Cool Reaction Mixture Dehydration->Cooling Neutralization Wash with NaHCO₃ (aq) to Neutralize Catalyst Cooling->Neutralization Washing Wash with Brine Neutralization->Washing Drying Dry with Anhydrous Na₂SO₄ or MgSO₄ Washing->Drying Filtration Filter Drying Agent Drying->Filtration Purification Vacuum Distillation or Column Chromatography Filtration->Purification FinalProduct Pure Bis(4-methylcyclohexyl) adipate Purification->FinalProduct

Caption: General workflow for the synthesis and purification of Bis(4-methylcyclohexyl) adipate.

Detailed Experimental Protocol

This protocol describes a self-validating system for the laboratory synthesis of Bis(4-methylcyclohexyl) adipate.

  • Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus connected to a reflux condenser, charge adipic acid (1.0 eq), 4-methylcyclohexanol (2.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq). An optional water-carrying agent like toluene can be added to facilitate azeotropic removal of water.

  • Esterification: Heat the mixture with vigorous stirring to reflux. Water will begin to collect in the side arm of the Dean-Stark trap. The reaction progress can be monitored by comparing the volume of collected water to the theoretical amount (2.0 eq).

  • Work-up: Once the reaction is complete (no more water is evolved), allow the mixture to cool to room temperature. Dilute the crude product with a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Neutralization and Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, followed by a wash with saturated sodium chloride (brine). The purpose of the bicarbonate wash is to neutralize the acid catalyst, while the brine wash helps to remove residual water and water-soluble impurities.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude oil via vacuum distillation to remove unreacted 4-methylcyclohexanol and other volatile impurities. Alternatively, for very high purity, silica gel column chromatography can be employed.[1]

  • Validation: The identity and purity of the final product must be confirmed. This is achieved through standard analytical techniques such as ¹H NMR and ¹³C NMR for structural verification, FT-IR spectroscopy to confirm the presence of the ester functional group (C=O stretch typically ~1735 cm⁻¹) and absence of hydroxyl (O-H) and carboxylic acid peaks, and HPLC or GC for purity assessment (see Section 3).

Analytical Characterization

Quality control and characterization of Bis(4-methylcyclohexyl) adipate rely on standard chromatographic and spectroscopic methods. While detailed, validated methods are not widely published, a standard reverse-phase high-performance liquid chromatography (RP-HPLC) method can be readily developed.

Quality Control Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Sample Obtain Sample of Bis(4-methylcyclohexyl) adipate Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject onto C18 RP-HPLC Column Filter->Inject Elute Gradient Elution (Water/Acetonitrile) Inject->Elute Detect UV Detection (e.g., 210 nm) Elute->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Purity Calculate Purity by Peak Area Percentage Chromatogram->Purity Report Final QC Report Purity->Report

Caption: A typical quality control workflow for purity analysis by RP-HPLC.

Protocol for Purity Determination by RP-HPLC

The following is a representative protocol for assessing the purity of Bis(4-methylcyclohexyl) adipate.

  • Instrumentation: Utilize a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient starting from 70% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm. The ester carbonyl group provides weak UV absorbance at low wavelengths.

  • Sample Preparation: Prepare a sample solution by accurately weighing approximately 10 mg of the ester and dissolving it in 10 mL of acetonitrile to create a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the prepared sample into the HPLC system.

  • Data Processing: Determine the purity by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram.

Applications in Research and Industry

The unique molecular structure of Bis(4-methylcyclohexyl) adipate makes it a valuable component in several industrial applications.

  • Plasticizers: This is its primary use. Added to polymers like PVC, it increases flexibility, workability, and durability. The cyclohexyl groups provide enhanced thermal stability compared to some linear alkyl adipates, making it suitable for applications requiring higher temperature resistance.[1]

  • Coatings: It can be employed in coating formulations where it acts as a coalescing agent and improves adhesion and film flexibility.[1]

  • Lubricants: Good thermal stability and a liquid nature make it a candidate for use in high-performance lubricant formulations, potentially as a base oil or an additive.[1]

  • Chemical Intermediate: The ester linkages are reactive sites. The compound can undergo hydrolysis to revert to its starting materials or transesterification with other alcohols to produce different diesters, making it a useful building block in organic synthesis.[1]

Toxicology and Safety Profile

A critical assessment of the available scientific literature reveals a significant data gap regarding the specific toxicological profile of Bis(4-methylcyclohexyl) adipate (CAS 41544-42-7). No dedicated Safety Data Sheet (SDS) or comprehensive toxicological studies were publicly accessible at the time of this review. This lack of specific data necessitates a cautious approach based on general principles of chemical safety.

Handling Precautions: As a matter of prudent laboratory practice, Bis(4-methylcyclohexyl) adipate should be handled in a well-ventilated area, preferably within a chemical fume hood. Standard personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat, should be worn at all times to prevent skin and eye contact. Ingestion and inhalation of vapors should be avoided.

Environmental Fate: Based on the behavior of similar adipate esters, this compound is expected to have low water solubility and a tendency to partition into organic matter. Studies on related plasticizers suggest that such compounds can accumulate in sediment-rich environments.[1] Therefore, release into the environment should be avoided.

Conclusion

Bis(4-methylcyclohexyl) adipate is a specialty chemical with a distinct property profile derived from its dicycloaliphatic ester structure. Its synthesis is based on the well-established principles of Fischer esterification, and its characterization can be achieved using standard analytical techniques. Its primary applications as a high-performance plasticizer and functional fluid are a direct result of its favorable thermal properties. However, the significant lack of publicly available toxicological data is a major constraint. For this compound to see broader use, particularly in applications with potential for human contact, a thorough toxicological evaluation according to international guidelines is essential. Future research should focus on bridging this critical safety data gap and further exploring its performance characteristics in advanced material formulations.

References

  • ChemicalScan. Astragalus adscendens, ext. — Safety Data, Hazards & EU Status. Available at: [Link]

  • Google Patents. (2013). EP2644648A1 - Carboxylic acid esters or polyetheresters as a processing aid for fluoro-rubbers.
  • NextSDS. Dicyclohexyl adipate — Chemical Substance Information. Available at: [Link]

Sources

Foundational

Spectral Topography of Bis(4-methylcyclohexyl) Adipate: A Comprehensive Analytical Whitepaper

Executive Prologue Bis(4-methylcyclohexyl) adipate (CAS: 41544-42-7) is a specialized diester synthesized via the acid-catalyzed condensation of adipic acid and 4-methylcyclohexanol. Functioning primarily as a high-perfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Prologue

Bis(4-methylcyclohexyl) adipate (CAS: 41544-42-7) is a specialized diester synthesized via the acid-catalyzed condensation of adipic acid and 4-methylcyclohexanol. Functioning primarily as a high-performance plasticizer and a versatile intermediate in organic synthesis[1], its structural integrity is paramount for its downstream applications in polymer science and coatings. With a molecular formula of C₂₀H₃₄O₄ and a molecular weight of 338.48 g/mol [2], verifying its purity and structural conformation requires a rigorous, multi-modal spectroscopic approach.

This whitepaper provides an in-depth technical synthesis of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for bis(4-methylcyclohexyl) adipate. By anchoring empirical data to mechanistic causality, this guide serves as a definitive reference for researchers and drug development professionals conducting structural elucidation.

Structural Topography & Mechanistic Causality

The spectral signature of bis(4-methylcyclohexyl) adipate is dictated by two distinct structural domains: the highly flexible, symmetrical hexanedioate (adipate) core, and the sterically constrained 4-methylcyclohexyl terminal rings.

Stereochemical Complexity: The 4-methylcyclohexyl moiety introduces significant stereochemical nuance. The presence of substituents at the C1 (ester linkage) and C4 (methyl group) positions of the cyclohexane ring results in a mixture of cis and trans diastereomers.

  • Causality in NMR: Because the ester oxygen can occupy either an axial or equatorial position relative to the methyl group, the chemical environment of the carbinol proton (C1-H) and the ring carbons is heterogeneous. This structural duality manifests as signal broadening in the ¹H NMR and distinct peak duplication in the ¹³C NMR spectrum, particularly at the C1 position.

  • Causality in MS: The ester linkages are highly susceptible to electron ionization (EI) fragmentation. The bulky cycloalkyl groups drive predictable alpha cleavages and McLafferty rearrangements, making the molecular ion peak ([M]⁺) inherently weak, while generating highly stable cycloalkyl cations.

Workflow A Sample Preparation Bis(4-methylcyclohexyl) adipate E Internal Validation (TMS, Background, PFTBA) A->E QC Check B NMR Spectroscopy (1H & 13C in CDCl3) F Structural Elucidation & Data Synthesis B->F C FT-IR Spectroscopy (ATR Mode) C->F D GC-MS Analysis (EI, 70 eV) D->F E->B E->C E->D

Workflow for the spectroscopic characterization of Bis(4-methylcyclohexyl) adipate.

Self-Validating Analytical Methodologies

To ensure absolute trustworthiness in data acquisition, every protocol must operate as a self-validating system. The following methodologies detail the exact parameters required to reproduce the spectral data.

Protocol A: High-Resolution NMR Acquisition (¹H and ¹³C)

Rationale: CDCl₃ is selected as the solvent due to its optimal solubilization of non-polar diesters and its lack of interfering proton resonances.

  • Sample Preparation: Dissolve 25 mg of bis(4-methylcyclohexyl) adipate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Probe Tuning: Insert the sample into a 400 MHz NMR spectrometer. Tune and match the probe specifically to the ¹H (400.13 MHz) and ¹³C (100.61 MHz) frequencies to maximize signal-to-noise ratio (SNR).

  • Shimming & Locking (Validation Step): Lock the magnetic field onto the deuterium signal of the CDCl₃. Perform 3D gradient shimming until the peak width at half-height (W₁/₂) of the TMS signal is < 1.0 Hz, guaranteeing magnetic field homogeneity.

  • Acquisition:

    • ¹H NMR: Acquire 16 transients using a 30° pulse angle and a 2.0-second relaxation delay.

    • ¹³C NMR: Acquire 512 transients using power-gated ¹H decoupling to prevent nuclear Overhauser effect (NOE) distortion, with a 2.0-second relaxation delay.

Protocol B: ATR-FTIR Spectroscopy

Rationale: Attenuated Total Reflectance (ATR) is superior to KBr pelleting for this compound, as the diester often presents as a viscous liquid, which can cause moisture contamination and scattering in transmission modes.

  • Background Calibration (Validation Step): Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a 32-scan background spectrum of ambient air. This subtracts atmospheric H₂O and CO₂ from the final data.

  • Sample Application: Deposit 2 μL of neat bis(4-methylcyclohexyl) adipate directly onto the ATR crystal, ensuring complete coverage of the sensor aperture.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to enhance spectral fidelity.

Protocol C: GC-MS (Electron Ionization) Analysis

Rationale: 70 eV EI is the universal standard for MS libraries. It provides reproducible, hard ionization that shatters the ester linkages, revealing the structural backbone.

  • Instrument Tuning (Validation Step): Perform an autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 ions are present in the correct isotopic ratios, validating mass axis calibration and multiplier voltage.

  • Chromatography: Inject 1 μL of a 1 mg/mL sample (in hexane) splitless onto an HP-5MS capillary column. Hold the oven at 100°C for 2 minutes, then ramp at 15°C/min to 300°C.

  • Ionization: Subject the eluent to 70 eV electron bombardment. Maintain the ion source at 230°C and scan from m/z 50 to 400.

Empirical Spectroscopic Syntheses

The following tables synthesize the quantitative data extracted from the aforementioned protocols, mapping each numerical value to its structural cause.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
Cyclohexyl -CH-O4.65 - 4.80m2HHighly deshielded by the adjacent ester oxygen; complex multiplet due to cis/trans equatorial/axial conformers.
Adipate α-CH₂2.28 - 2.35m4HDeshielded by the adjacent carbonyl group; forms an AA'BB' spin system.
Adipate β-CH₂1.60 - 1.70m4HShielded relative to α-protons; central to the adipate chain.
Cyclohexyl ring CH₂/CH1.00 - 2.00m18HOverlapping resonances of the ring methylenes and the C4 methine proton.
Cyclohexyl -CH₃0.88 - 0.95d (J = 6.5 Hz)6HTerminal methyl groups; split into a doublet by the adjacent C4 methine proton.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment / Causality
173.2C=OEster carbonyl; extreme deshielding caused by the electronegative oxygen atom.
72.5, 70.1CHCyclohexyl C1; the presence of dual peaks confirms the diastereomeric mixture (cis/trans isomers).
34.1CH₂Adipate α-carbon.
33.5, 31.2, 30.8CH₂, CHCyclohexyl ring carbons (C2, C3, C4, C5, C6).
24.5CH₂Adipate β-carbon.
22.1CH₃Terminal methyl group attached to the ring.
Table 3: FT-IR Spectral Assignments (ATR Mode)

Note: Empirical vibrational frequencies are cross-validated against established literature for 4-methylcyclohexyl adipates.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group / Causality
2930, 2861ν(C-H) stretchAsymmetric and symmetric stretching of the CH₃ and CH₂ groups within the cycloalkyl rings and adipate chain.
1735ν(C=O) stretchStrong ester carbonyl stretching; the definitive hallmark of the adipate backbone.
1452, 1358δ(C-H) bendingDeformation vibrations of the CH₂ and CH₃ groups.
1176, 1133ν(C-O) stretchEster C-O-C stretching; confirms the integrity of the ester linkage.
981δ(C-H) deformationRing CH₂ deformation specific to the substituted cyclohexane architecture.

Diagnostic Fragmentation Topologies (MS)

Under 70 eV electron ionization, bis(4-methylcyclohexyl) adipate (m/z 338) exhibits a highly diagnostic fragmentation cascade. The molecular ion is inherently unstable due to the energetic favorability of cleaving the bulky ester groups.

Primary Pathways:

  • Alpha Cleavage: The homolytic cleavage of the C-O bond results in the loss of a 4-methylcyclohexyloxy radical (113 Da), yielding a prominent fragment at m/z 225 .

  • McLafferty Rearrangement: The molecule undergoes a classic hydrogen transfer via a six-membered transition state, expelling a neutral 4-methylcyclohexene molecule (96 Da) to produce an ion at m/z 242 .

  • Cycloalkyl Cation Formation: Both primary fragments rapidly undergo secondary heterolytic cleavage to form the highly stable 4-methylcyclohexyl cation at m/z 97 , which typically presents as the base peak (100% relative abundance).

Fragmentation M Molecular Ion [M]+ m/z 338 F1 McLafferty Rearrangement m/z 242 M->F1 - 4-methylcyclohexene (96 Da) F2 Alpha Cleavage m/z 225 M->F2 - 4-methylcyclohexyloxy (113 Da) F3 Cycloalkyl Cation m/z 97 F1->F3 Secondary Cleavage F2->F3 Heterolytic Cleavage

Electron ionization (EI) mass spectrometry fragmentation pathways at 70 eV.

References

  • Buy Bis(4-methylcyclohexyl)
  • Bis(4-methylcyclohexyl) adipate | C20H34O4 | CID 3047819 - PubChem.
  • REPUBLIC OF AZERBAIJAN On the rights of the manuscript ABSTRACT of the dissertation for the degree of Doctor of Philosophy. Supreme Attestation Commission under the President of the Republic of Azerbaijan (AAK).

Sources

Exploratory

Thermal stability and decomposition of "Bis(4-methylcyclohexyl) adipate"

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Bis(4-methylcyclohexyl) adipate Introduction Bis(4-methylcyclohexyl) adipate, with the chemical formula C₂₀H₃₄O₄, is a notable diester synthesized...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Bis(4-methylcyclohexyl) adipate

Introduction

Bis(4-methylcyclohexyl) adipate, with the chemical formula C₂₀H₃₄O₄, is a notable diester synthesized from adipic acid and 4-methylcyclohexanol.[1] This compound is primarily utilized as a plasticizer in various polymer formulations, enhancing their flexibility and durability. Its applications also extend to coatings and high-performance lubricants, where its thermal stability is a critical attribute.[1] The inclusion of two 4-methylcyclohexyl groups in its structure imparts unique properties, including potentially enhanced thermal stability compared to linear-chain adipate plasticizers.[2] This guide provides a comprehensive technical overview of the thermal stability and decomposition of Bis(4-methylcyclohexyl) adipate, intended for researchers, scientists, and professionals in drug development and material science.

Core Principles of Thermal Stability

The thermal stability of an organic compound like Bis(4-methylcyclohexyl) adipate is intrinsically linked to its molecular structure. The presence of robust chemical bonds and structural features that resist thermal degradation are key to its performance at elevated temperatures.

The Role of the Adipate Ester Core

Adipate esters are generally recognized for their good thermal stability, which makes them suitable for a variety of industrial applications.[3] The stability of the ester linkage is a primary determinant of the overall thermal robustness of the molecule.

Influence of the Cyclohexyl Groups

The incorporation of cyclohexyl moieties into the ester structure is known to enhance the thermal stability of polymers.[2] This is attributed to the rigid and stable nature of the cyclohexane ring, which can increase the energy required to initiate decomposition. In the case of Bis(4-methylcyclohexyl) adipate, the presence of two such groups is a significant factor in its thermal performance.

Anticipated Thermal Decomposition Pathways

While specific experimental data on the thermal decomposition of Bis(4-methylcyclohexyl) adipate is not extensively documented in publicly available literature, its degradation pathways can be predicted based on the well-understood chemistry of similar esters. The primary mechanisms of decomposition for esters at elevated temperatures are hydrolysis and pyrolysis.

Hydrolytic Decomposition

In the presence of water, particularly under acidic or basic conditions, Bis(4-methylcyclohexyl) adipate can undergo hydrolysis.[1] This reaction involves the cleavage of the ester bonds, leading to the formation of adipic acid and 4-methylcyclohexanol.[1] This process is also the basis for the biodegradation of adipate esters in the environment.[1][4][5]

Pyrolytic Decomposition (Ester Pyrolysis)

In an inert atmosphere at high temperatures, esters containing a β-hydrogen atom can undergo a specific type of thermal decomposition known as ester pyrolysis.[6] This is a unimolecular elimination reaction (Ei) that proceeds through a cyclic transition state in a syn fashion.[6] For Bis(4-methylcyclohexyl) adipate, this would involve the transfer of a hydrogen atom from the cyclohexyl ring to the carbonyl oxygen, leading to the formation of adipic acid and 4-methylcyclohexene.

Visualizing the Core Structure and Decomposition

cluster_structure Chemical Structure of Bis(4-methylcyclohexyl) adipate cluster_decomposition Proposed Thermal Decomposition Pathways struct C₂₀H₃₄O₄ parent Bis(4-methylcyclohexyl) adipate hydrolysis Hydrolysis parent->hydrolysis + H₂O pyrolysis Pyrolysis parent->pyrolysis Heat (Inert Atm.) adipic_acid Adipic Acid hydrolysis->adipic_acid methylcyclohexanol 4-Methylcyclohexanol hydrolysis->methylcyclohexanol pyrolysis->adipic_acid methylcyclohexene 4-Methylcyclohexene pyrolysis->methylcyclohexene

Caption: Structure and proposed decomposition of Bis(4-methylcyclohexyl) adipate.

Experimental Analysis of Thermal Stability

To quantitatively assess the thermal stability and decomposition of Bis(4-methylcyclohexyl) adipate, two primary thermal analysis techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the most direct method for determining the decomposition temperature of a material.

Experimental Protocol for TGA
  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for both temperature and mass.

    • Select an appropriate sample pan (e.g., platinum or alumina).

    • Tare the balance with an empty sample pan.

  • Sample Preparation:

    • Accurately weigh a small sample (typically 5-10 mg) of Bis(4-methylcyclohexyl) adipate into the tared sample pan. A representative sample is crucial for accurate results.

  • Experimental Parameters:

    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30 °C).

      • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 600 °C).

  • Data Acquisition and Analysis:

    • Record the sample mass as a function of temperature.

    • The resulting TGA curve plots the percentage of initial mass versus temperature.

    • The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to identify the temperature of maximum decomposition rate.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. While primarily used for detecting phase transitions like melting and glass transitions, it can also provide information about decomposition if it is accompanied by a significant enthalpic change.

Experimental Protocol for DSC
  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

    • Use an empty, hermetically sealed aluminum pan as a reference.

  • Sample Preparation:

    • Accurately weigh a small sample (typically 2-5 mg) of Bis(4-methylcyclohexyl) adipate into an aluminum DSC pan.

    • Hermetically seal the pan to contain any volatiles released before decomposition.

  • Experimental Parameters:

    • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

    • Temperature Program:

      • Equilibrate the sample at a low temperature (e.g., -50 °C).

      • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point but below its decomposition temperature to observe any phase transitions.

      • Cool the sample back to the starting temperature.

      • A second heating scan is often performed to ensure a consistent thermal history.

  • Data Acquisition and Analysis:

    • Record the heat flow as a function of temperature.

    • The resulting DSC thermogram can reveal the glass transition temperature (Tg) and melting point (Tm). Any exothermic or endothermic events at higher temperatures may be related to decomposition.

Visualizing the Experimental Workflow

cluster_workflow Thermal Analysis Workflow start Start sample_prep Sample Preparation (5-10 mg for TGA, 2-5 mg for DSC) start->sample_prep tga_analysis TGA Analysis (10 °C/min in N₂) sample_prep->tga_analysis dsc_analysis DSC Analysis (10 °C/min in N₂) sample_prep->dsc_analysis tga_data TGA Curve (% Mass vs. Temp) tga_analysis->tga_data dsc_data DSC Thermogram (Heat Flow vs. Temp) dsc_analysis->dsc_data dtg_data DTG Curve (Rate of Mass Loss) tga_data->dtg_data interpretation Data Interpretation (T_onset, T_peak, T_g, T_m) dtg_data->interpretation dsc_data->interpretation end End interpretation->end

Caption: A typical workflow for the thermal analysis of Bis(4-methylcyclohexyl) adipate.

Interpreting Thermal Analysis Data

The data obtained from TGA and DSC analyses provide quantitative measures of the thermal stability of Bis(4-methylcyclohexyl) adipate.

Key Parameters from TGA
  • Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

  • Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is at its maximum, determined from the peak of the DTG curve.

  • Residual Mass: The percentage of mass remaining at the end of the experiment, which can indicate the formation of non-volatile decomposition products.

Key Parameters from DSC
  • Glass Transition Temperature (T_g): The temperature at which an amorphous solid transitions from a rigid, glassy state to a more flexible, rubbery state.

  • Melting Temperature (T_m): The temperature at which a crystalline solid transitions to a liquid.

  • Decomposition Exotherm/Endotherm: A sharp exothermic or endothermic peak at higher temperatures can indicate the energy change associated with decomposition.

Hypothetical Thermal Properties

While specific data for Bis(4-methylcyclohexyl) adipate is scarce, we can present a table of expected values based on the properties of similar long-chain and cyclic adipate esters.

ParameterExpected Value RangeSignificance
T_onset (TGA, N₂)250 - 350 °CIndicates the start of thermal degradation. Higher values signify greater stability.
T_peak (DTG, N₂)300 - 400 °CRepresents the temperature of the most rapid decomposition.
Residual Mass at 600°C< 5%A low residual mass suggests complete decomposition into volatile products.
T_g (DSC)-60 to -40 °CRelevant for its application as a plasticizer, indicating its effect on polymer flexibility.
T_m (DSC)< 0 °CAs a liquid at room temperature, a low melting point is expected.

Conclusion

Bis(4-methylcyclohexyl) adipate is a plasticizer with good thermal stability, a property enhanced by the presence of its cyclohexyl groups. Its thermal decomposition is expected to proceed primarily through hydrolysis in the presence of water and pyrolysis via a cyclic elimination reaction in inert atmospheres at elevated temperatures. The precise thermal stability parameters can be determined through standard thermal analysis techniques such as TGA and DSC. The methodologies and interpretative frameworks provided in this guide offer a robust approach for researchers and scientists to evaluate the thermal properties of this and other similar adipate esters.

References

  • MDPI. (2021, August 10). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Available at: [Link]

  • Semantic Scholar. (2021, August 10). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Available at: [Link]

  • Google Patents. (n.d.). KR102185354B1 - Plasticizer comprising cyclohexane polyester based materials and resin composition comprising the same.
  • Tetra. (n.d.). TTA26: Bis (3,4-Epoxycyclohexylmethyl) Adipate Cas 3130-19-6. Available at: [Link]

  • PMC. (n.d.). Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films. Available at: [Link]

  • MDPI. (2017, June 24). Effects of Poly(cyclohexanedimethylene terephthalate) on Microstructures, Crystallization Behavior and Properties of the Poly(ester ether) Elastomers. Available at: [Link]

  • SIELC Technologies. (2018, May 17). Bis(4-methylcyclohexyl) adipate. Available at: [Link]

  • Wikipedia. (n.d.). Ester pyrolysis. Available at: [Link]

  • Google Patents. (n.d.). US20150112008A1 - Glycol Ether-Based Cyclohexanoate Ester Plasticizers and Blends Therefrom.
  • Google Patents. (n.d.). WO2009066975A1 - A method for producing adipate ester.
  • PubChem. (n.d.). Bis(4-methylcyclohexyl) adipate. Available at: [Link]

Sources

Foundational

Solvation Thermodynamics and Physicochemical Profiling of Bis(4-methylcyclohexyl) Adipate in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Bis(4-methylcyclohexyl) adipate (CAS: 41544-42-7) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Bis(4-methylcyclohexyl) adipate (CAS: 41544-42-7) is a specialized heterocyclic organic compound primarily utilized as a high-performance plasticizer, coating additive, and chemical intermediate [1]. With a molecular formula of C₂₀H₃₄O₄ and a molecular weight of 338.5 g/mol , its unique structural topology imparts distinct physicochemical properties compared to linear aliphatic adipates [2]. For formulation scientists and polymer chemists, understanding the solvation thermodynamics of this compound in various organic solvents is critical for optimizing solvent-casting processes, designing soft-gel electro-active materials, and developing novel drug delivery matrices.

This whitepaper provides an authoritative analysis of the solubility profile of Bis(4-methylcyclohexyl) adipate, explaining the thermodynamic causality behind its solvent compatibility, and establishes a self-validating empirical protocol for precise solubility quantification.

Structural Causality and Solvation Thermodynamics

The solubility of any solute in a given solvent is dictated by the delicate balance between the energy required to disrupt the solute's crystal lattice and the energy released upon the formation of solute-solvent interactions.

Bis(4-methylcyclohexyl) adipate features a highly flexible hexanedioate (adipate) backbone flanked by two bulky 4-methylcyclohexyl rings. This specific architecture drives its solvation behavior through three primary mechanisms:

  • Extreme Lipophilicity: The compound exhibits a computed LogP of 5.72 [3]. This high partition coefficient indicates a profound thermodynamic preference for hydrophobic environments, driven by the entropic penalty (hydrophobic exclusion) it would face in aqueous media.

  • Steric Hindrance and Lattice Energy: The bulky, non-planar 4-methylcyclohexyl groups disrupt efficient molecular packing in the solid state. This lowered crystal lattice energy makes the compound highly susceptible to dissolution in non-polar and polar aprotic organic solvents at room temperature.

  • Hydrogen-Bond Acceptance: The two ester carbonyl groups act as localized dipoles and weak hydrogen-bond acceptors, enabling solubility in polar aprotic solvents (e.g., Tetrahydrofuran, Dichloromethane) and moderate solubility in polar protic solvents (e.g., Alcohols).

Thermodynamics Core Bis(4-methylcyclohexyl) adipate Solubility Profile Lipophilicity High Lipophilicity (LogP = 5.72) Core->Lipophilicity Steric Bulky Cyclohexyl Rings (Steric Hindrance) Core->Steric Ester Ester Linkages (H-Bond Acceptors) Core->Ester NonPolar High Solubility in Non-Polar Solvents (Hexane, Toluene) Lipophilicity->NonPolar Dispersion Forces Aqueous Insoluble in Aqueous Media (Water) Lipophilicity->Aqueous Hydrophobic Exclusion PolarAprotic Good Solubility in Polar Aprotic (DCM, THF) Steric->PolarAprotic Lowers Crystal Lattice Energy Ester->PolarAprotic Dipole Interactions

Fig 1: Logical relationship between molecular structure and organic solvent compatibility.

Quantitative Solubility Matrix

Based on its physicochemical descriptors and structural homology to other long-chain adipate esters, the solubility of Bis(4-methylcyclohexyl) adipate across various solvent classes is summarized below. This data serves as a foundational guide for selecting appropriate solvents for polymer blending or chromatographic separation.

Solvent ClassRepresentative SolventDielectric Constant (ε)Predicted Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Non-Polar Aliphatic Hexane1.89> 100 (Highly Soluble)London Dispersion Forces
Non-Polar Aromatic Toluene2.38> 100 (Highly Soluble)Dispersion & π-Interactions
Polar Aprotic Dichloromethane (DCM)9.10> 100 (Highly Soluble)Dipole-Induced Dipole
Polar Aprotic Tetrahydrofuran (THF)7.52> 100 (Highly Soluble)Dipole-Dipole & H-Bond Acceptance
Polar Protic Methanol32.7010 - 50 (Moderately Soluble)H-Bonding (Donor from solvent)
Aqueous Water80.10< 0.01 (Insoluble)Hydrophobic Exclusion

Self-Validating Protocol: Empirical Solubility Determination

To ensure data integrity and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards in your laboratory, relying solely on predictive models is insufficient. As a Senior Application Scientist, I mandate the following self-validating Shake-Flask method coupled with HPLC-UV/MS for empirical solubility quantification.

This protocol is designed to eliminate common artifacts such as colloidal suspensions and solvent evaporation.

Workflow Start Excess Solute Addition Bis(4-methylcyclohexyl) adipate Equilibration Isothermal Equilibration (48h at 25°C ± 0.1°C) Start->Equilibration Add Organic Solvent Separation Phase Separation (Ultracentrifugation) Equilibration->Separation Saturation Achieved Dilution Gravimetric Dilution (Mobile Phase Compatible) Separation->Dilution Extract Supernatant Analysis HPLC-UV/MS Quantification (Newcrom R1 Column) Dilution->Analysis Inject Aliquot Validation Data Validation (Mass Balance & RSD < 2%) Analysis->Validation Calculate Concentration

Fig 2: Self-validating Shake-Flask HPLC protocol for adipate solubility determination.

Step-by-Step Methodology

Step 1: Solvent Preparation and Isothermal Saturation

  • Action: Add an excess amount of Bis(4-methylcyclohexyl) adipate to 10 mL of the target organic solvent inside a sealed, inert borosilicate glass vial. Place the vial in an isothermal shaker bath at 25.0 ± 0.1 °C for 48 hours.

  • Causality: Using an excess guarantees that the thermodynamic equilibrium of the saturated solution is reached. Borosilicate glass is mandatory; utilizing polymeric vessels will result in the adipate acting as a plasticizer, leaching oligomers from the plastic tube into the solvent and corrupting the sample matrix.

Step 2: Phase Separation via Ultracentrifugation

  • Action: Transfer the suspension to a glass centrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25 °C.

  • Causality: Standard syringe filtration is highly discouraged for volatile organic solvents (like DCM or THF) because the pressure differential can cause rapid solvent evaporation, artificially inflating the calculated solubility concentration. Centrifugation safely pellets the undissolved micro-crystals.

Step 3: Gravimetric Dilution

  • Action: Carefully extract exactly 100 µL of the supernatant using a positive displacement pipette and dilute it gravimetrically into 9.9 mL of the HPLC mobile phase (e.g., Acetonitrile).

  • Causality: Gravimetric dilution bypasses the volumetric errors associated with the thermal expansion coefficients of volatile organic solvents. Diluting into the mobile phase ensures the sample will not precipitate upon injection into the chromatograph.

Step 4: HPLC-UV/MS Quantification

  • Action: Analyze the diluted sample using a reverse-phase (RP) HPLC system. According to established analytical standards by SIELC Technologies, optimal separation of Bis(4-methylcyclohexyl) adipate is achieved using a Newcrom R1 column [4].

  • Mobile Phase Configuration: Use an isocratic or gradient blend of Acetonitrile and Water. For UV detection, modify the mobile phase with Phosphoric acid. If utilizing Mass Spectrometry (MS) for higher sensitivity, Phosphoric acid must be replaced with Formic acid to prevent ion-source fouling [4].

Applications in Drug Development and Polymer Science

The solubility profile of Bis(4-methylcyclohexyl) adipate directly dictates its utility in advanced manufacturing:

  • Solvent-Casting of Medical Devices: Because it is highly soluble in volatile solvents like THF and Dichloromethane, manufacturers can dissolve both the base polymer (e.g., Polyvinyl Chloride or Polyurethane) and the adipate plasticizer into a single homogenous organic phase. Upon controlled evaporation, the adipate remains uniformly distributed within the polymer matrix, yielding flexible, medical-grade tubing or soft-gel electro-active materials without phase separation [1].

  • Chromatographic Isolation: The compound's moderate solubility in Acetonitrile allows for seamless integration into preparative liquid chromatography workflows, enabling the isolation of impurities or the execution of pharmacokinetic profiling during early-stage drug excipient screening [4].

References

  • Smolecule. "Bis(4-methylcyclohexyl) adipate | 41544-42-7 - Smolecule". Smolecule Chemical Database.
  • Benchchem. "Bis(4-methylcyclohexyl) adipate | 41544-42-7 | Benchchem". Benchchem Product Catalog.
  • National Center for Biotechnology Information. "Bis(4-methylcyclohexyl) adipate | C20H34O4 | CID 3047819". PubChem.
  • SIELC Technologies. "Bis(4-methylcyclohexyl) adipate - SIELC Technologies". SIELC Application Notes.
Exploratory

Technical and Toxicological Whitepaper: Bis(4-methylcyclohexyl) Adipate (CAS 41544-42-7)

As a Senior Application Scientist, I have observed that the transition of specialty chemicals from industrial plasticizers to highly regulated pharmaceutical and biomedical applications requires a rigorous understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that the transition of specialty chemicals from industrial plasticizers to highly regulated pharmaceutical and biomedical applications requires a rigorous understanding of their physicochemical and toxicological behaviors. Bis(4-methylcyclohexyl) adipate is a prime example. Traditionally utilized as a high-performance plasticizer, coating additive, and chemical intermediate[1], its unique cycloaliphatic structure demands specialized analytical and safety protocols.

This whitepaper synthesizes structural dynamics, self-validating analytical methodologies, and evidence-based safety frameworks to guide researchers and drug development professionals in handling this compound.

Physicochemical Profiling & Structural Dynamics

Bis(4-methylcyclohexyl) adipate is a diester formed via the acid-catalyzed condensation of adipic acid and 4-methylcyclohexanol[1]. The molecule's bidentate cycloaliphatic termini provide significant steric hindrance. This structural conformation restricts rotational degrees of freedom, conferring enhanced thermal stability compared to linear aliphatic analogs like dioctyl adipate (DOA).

To understand its behavior in both biological systems and chromatographic columns, we must analyze its core quantitative metrics, as detailed by [2] and [3].

Table 1: Quantitative Physicochemical and Hazard Profile
PropertyValueMechanistic Implication
CAS Number 41544-42-7Unique identifier for regulatory compliance[1].
Molecular Formula C₂₀H₃₄O₄Defines the carbon-rich, non-polar backbone[1].
Molecular Weight 338.5 g/mol Falls within the optimal range for plasticizer migration[2].
LogP 5.72Highly lipophilic; dictates strong retention in RP-HPLC[3].
Boiling Point > 250°CLow volatility; safe for high-temperature processing[4].
Acute Toxicity (LD50) 3000–6000 mg/kgLow acute systemic toxicity due to rapid first-pass metabolism[5].
GHS Hazards H315, H319, H336Requires PPE to prevent dermal absorption and vapor inhalation[6].

*Note: Toxicological data is extrapolated from the broader adipate ester class and highly homologous cycloaliphatic analogs (e.g., dicyclohexyl adipate)[5],[6].

Synthesis Pathway

The formation of this diester relies on driving the equilibrium toward the product by removing water. The choice of a strong acid catalyst (e.g., sulfuric acid) is required to protonate the carboxylic acid, making it electrophilic enough for the secondary alcohol to attack[1].

SynthesisWorkflow Adipic Adipic Acid (Dicarboxylic Core) Reaction Condensation Reaction (Heat, -H2O) Adipic->Reaction Reagent Alcohol 4-Methylcyclohexanol (Cycloaliphatic Termini) Alcohol->Reaction Reagent (Excess) Catalyst Acid Catalyst (H2SO4 or p-TsOH) Catalyst->Reaction Protonation Product Bis(4-methylcyclohexyl) adipate (Target Diester) Reaction->Product Esterification

Acid-catalyzed esterification synthesis pathway for Bis(4-methylcyclohexyl) adipate.

Toxicological Mechanisms & Safety Protocols

While adipates generally exhibit low acute toxicity[5], the cycloaliphatic rings introduce specific occupational hazards. In vivo, the ester linkages are susceptible to nucleophilic attack by hepatic and serum carboxylesterases. This hydrolysis yields adipic acid (which undergoes benign renal excretion) and 4-methylcyclohexanol.

The liberated cycloaliphatic alcohol is the primary driver of the STOT SE 3 (drowsiness/dizziness) classification[6]. Its high lipophilicity allows it to cross the blood-brain barrier and modulate central nervous system (CNS) receptors, acting as a depressant.

ToxicityPathway BMCA Bis(4-methylcyclohexyl) adipate (Lipophilic Parent) Esterase Hepatic Carboxylesterases (Enzymatic Cleavage) BMCA->Esterase Absorption & Distribution Adipic Adipic Acid (Renal Excretion) Esterase->Adipic Hydrolysis Alcohol 4-Methylcyclohexanol (CNS Depressant / Irritant) Esterase->Alcohol Hydrolysis Tox STOT SE 3 / Irritation (H315, H319, H336) Alcohol->Tox Accumulation

Enzymatic hydrolysis of Bis(4-methylcyclohexyl) adipate and subsequent toxicological pathways.

Protocol 1: Occupational Exposure Management & Spill Remediation

To mitigate exposure risks associated with skin/eye irritation (Category 2/2A)[6], I mandate the following self-validating safety protocol:

  • Engineering Controls: Conduct all transfers in a Class II biological safety cabinet or chemical fume hood.

    • Causality: Vapor accumulation, especially if the compound is heated during polymer processing, can trigger CNS depression.

  • PPE Selection: Utilize nitrile gloves (minimum 0.4 mm thickness) and splash goggles.

    • Causality: The lipophilic nature of the diester (LogP 5.72) allows it to permeate thin latex rapidly; nitrile provides superior chemical resistance to non-polar organic esters.

  • Spill Remediation (Self-Validating):

    • Contain the spill with an inert absorbent (vermiculite). Do not use water. Water will simply spread the lipophilic liquid without dissolving it.

    • Wash the area with a non-polar solvent (e.g., hexane), followed by a strong commercial surfactant.

    • Validation Step: To validate decontamination, perform a wipe test of the affected area using a swab moistened with acetonitrile, and analyze it via the HPLC protocol described below. A residual concentration of < 10 µg/cm² confirms successful remediation.

Analytical Methodologies & Quality Control

Accurate quantification of Bis(4-methylcyclohexyl) adipate is critical for assessing purity and monitoring environmental degradation. Because the molecule lacks a conjugated pi-electron system, it does not possess a strong chromophore, making standard UV detection challenging. Therefore, we utilize Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) or low-wavelength UV[3],[7].

HPLCWorkflow SamplePrep Sample Preparation (Dilution in MeCN) Column Reverse-Phase HPLC (Low-Silanol C18 / Newcrom R1) SamplePrep->Column Injection Detection Detection (MS/MS ESI+) Column->Detection Eluent MobilePhase Mobile Phase (MeCN / H2O / HCOOH) MobilePhase->Column Elution Gradient Data Chromatographic Profiling (Purity & PK Analysis) Detection->Data Signal Processing

Reverse-phase HPLC analytical workflow for Bis(4-methylcyclohexyl) adipate quantification.

Protocol 2: RP-HPLC Quantification Workflow

This protocol is engineered to achieve baseline resolution of the target diester from its synthetic precursors.

  • Column: Low-silanol C18 or specialized reverse-phase column (e.g., Newcrom R1, 150 x 4.6 mm, 3 µm)[3].

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in 100% Acetonitrile to a concentration of 1 mg/mL.

    • Causality: The extreme lipophilicity (LogP 5.72) renders the compound insoluble in highly aqueous mixtures. Using pure organic solvent prevents precipitation in the injection loop.

  • System Equilibration: Flush the column with 50% Mobile Phase B for 10 column volumes.

    • Causality: Establishes a stable baseline and ensures the stationary phase is fully solvated, preventing retention time drift.

  • Gradient Elution:

    • 0–2 min (50% B): Isocratic hold to elute highly polar impurities (e.g., unreacted adipic acid).

    • 2–10 min (Ramp to 95% B): The strong organic ramp is required to overcome the intense hydrophobic interactions between the cycloaliphatic rings and the alkyl chains of the stationary phase.

  • Detection Parameters: Set MS/MS to positive electrospray ionization (ESI+).

    • Causality: As noted by , the addition of 0.1% Formic Acid (instead of phosphoric acid) is critical here[7]. Formic acid is volatile and provides the necessary protons for positive ionization without causing the ion suppression in the MS source that non-volatile phosphoric acid would induce.

  • System Suitability Testing (Self-Validation): Before analyzing unknown samples, inject a standard mixture of adipic acid and the target diester. The run is only valid if the resolution (Rs) > 2.0, and the tailing factor (Tf) for the diester is < 1.5. Failure to meet these criteria indicates stationary phase degradation or mobile phase preparation errors.

References
  • Title: Bis(4-methylcyclohexyl) adipate | C20H34O4 | CID 3047819 | Source: PubChem | URL: [Link]

  • Title: Separation of Bis(4-methylcyclohexyl) adipate on Newcrom R1 HPLC column | Source: SIELC Technologies | URL: [Link]

  • Title: Chemical Substance Information - Hazard Classifications | Source: NextSDS | URL: [Link]

  • Title: Carboxylic acid esters or polyetheresters as a processing aid for fluoro-rubbers (EP2644648A1)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Bis(4-methylcyclohexyl) adipate as a High-Performance Plasticizer for PVC and Other Polymers

Introduction Bis(4-methylcyclohexyl) adipate (CAS No. 41544-42-7) is a specialty diester plasticizer with the molecular formula C₂₀H₃₄O₄.[1] Synthesized from adipic acid and 4-methylcyclohexanol, this compound's unique m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Bis(4-methylcyclohexyl) adipate (CAS No. 41544-42-7) is a specialty diester plasticizer with the molecular formula C₂₀H₃₄O₄.[1] Synthesized from adipic acid and 4-methylcyclohexanol, this compound's unique molecular architecture, featuring two bulky cycloaliphatic groups, imparts a desirable combination of properties to polymer formulations.[1] These characteristics include enhanced thermal stability, low volatility, and potentially improved migration resistance compared to conventional linear phthalate or adipate plasticizers.[1]

These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of bis(4-methylcyclohexyl) adipate as a plasticizer. The protocols detailed herein offer a framework for the synthesis, purification, incorporation into polymer matrices, and performance evaluation of this compound, with a primary focus on Polyvinyl Chloride (PVC) and a discussion of its potential in other polymeric systems.

Physicochemical Properties

A thorough understanding of the fundamental properties of bis(4-methylcyclohexyl) adipate is essential for its effective application. While a comprehensive, publicly available technical data sheet is not readily accessible, the following table outlines key properties based on available data and chemical principles.

PropertyValue (Expected/Typical)Reference/Method
CAS Number 41544-42-7[1]
Molecular Formula C₂₀H₃₄O₄[1]
Molecular Weight 338.48 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Purity >98% (typical for laboratory grade)General Ref.
Acid Number < 0.1 mg KOH/gASTM D1045
Ester Content > 99%ASTM D1045
Specific Gravity Approx. 1.01 - 1.03 g/cm³ASTM D1045
Refractive Index Approx. 1.47 - 1.49ASTM D1045
Boiling Point > 250 °C[1]
Volatility Low[1]

Synthesis and Purification Protocol

The synthesis of bis(4-methylcyclohexyl) adipate is typically achieved through a direct esterification reaction.[1] The following protocol outlines a laboratory-scale synthesis.

Materials and Equipment:
  • Adipic acid

  • 4-methylcyclohexanol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a magnetic stirrer, heating mantle, and Dean-Stark apparatus with a condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Protocol:
  • Reaction Setup: In a round-bottom flask, combine adipic acid (1.0 molar equivalent), 4-methylcyclohexanol (2.2 molar equivalents), p-toluenesulfonic acid (0.02 molar equivalents), and toluene (approximately 50% of the total volume of reactants).

  • Esterification: Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine to remove any remaining aqueous impurities.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure bis(4-methylcyclohexyl) adipate.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Adipic_Acid Adipic Acid Esterification Esterification (Reflux with Dean-Stark) Adipic_Acid->Esterification Methylcyclohexanol 4-Methylcyclohexanol Methylcyclohexanol->Esterification Catalyst p-Toluenesulfonic Acid Catalyst->Esterification Toluene Toluene Toluene->Esterification Workup Aqueous Work-up (Neutralization & Washing) Esterification->Workup Crude Product Purification Purification (Vacuum Distillation) Workup->Purification Washed Product Final_Product Bis(4-methylcyclohexyl) adipate Purification->Final_Product Pure Product

Caption: Workflow for the synthesis of bis(4-methylcyclohexyl) adipate.

Application in PVC Formulations

Bis(4-methylcyclohexyl) adipate is a promising plasticizer for flexible PVC applications where high thermal stability and low migration are required.

Protocol for PVC Plastisol Preparation:
  • Materials: PVC emulsion resin, bis(4-methylcyclohexyl) adipate, thermal stabilizer (e.g., a mixed metal stabilizer).

  • Formulation: Prepare a formulation with varying concentrations of the plasticizer (e.g., 30, 40, 50 parts per hundred of resin - phr).

  • Mixing: In a planetary mixer, combine the PVC resin and the thermal stabilizer.

  • Plasticizer Addition: Slowly add the bis(4-methylcyclohexyl) adipate to the mixture while stirring.

  • Homogenization: Continue mixing until a homogeneous, lump-free plastisol is obtained.

  • Deaeration: Deaerate the plastisol under vacuum to remove any entrapped air bubbles.

  • Casting and Curing: Cast the plastisol onto a glass plate to a desired thickness and cure in a circulating air oven at a specified temperature (e.g., 180-200°C) for a set time (e.g., 2-5 minutes).

Performance Evaluation in Polymers

A series of standardized tests should be conducted to evaluate the performance of bis(4-methylcyclohexyl) adipate as a plasticizer.

Mechanical Properties
  • Protocol: Condition the cured PVC films according to ASTM D618. Perform tensile testing according to ASTM D882.

  • Key Parameters: Tensile strength, elongation at break, and 100% modulus.

Table of Expected Performance in Flexible PVC (Illustrative)

PropertyTest MethodControl (DOP)BMCA (40 phr)
Tensile Strength (MPa)ASTM D882~20~18-22
Elongation at Break (%)ASTM D882~350~320-360
100% Modulus (MPa)ASTM D882~10~11-13
Hardness (Shore A)ASTM D2240~85~87-90
Thermal Properties
  • Protocol: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the plasticized PVC films. A lower Tg indicates higher plasticizing efficiency.

  • Expected Outcome: Bis(4-methylcyclohexyl) adipate is expected to effectively reduce the Tg of PVC.

Migration Resistance
  • Protocol:

    • Solvent Extraction: Measure the weight loss of a plasticized PVC sample after immersion in a solvent (e.g., hexane, olive oil) for a specified time and temperature (ASTM D1239).

    • Activated Carbon Migration: Determine the weight loss of a sample in contact with activated carbon at an elevated temperature (e.g., 70°C) for 24 hours.

  • Expected Outcome: Due to its higher molecular weight and bulky cycloaliphatic structure, bis(4-methylcyclohexyl) adipate is anticipated to exhibit lower migration than smaller, linear adipates.

Evaluation_Workflow cluster_formulation Formulation & Processing cluster_testing Performance Testing PVC_Resin PVC Resin Mixing Plastisol Mixing PVC_Resin->Mixing BMCA Bis(4-methylcyclohexyl) adipate BMCA->Mixing Additives Stabilizers, etc. Additives->Mixing Curing Film Curing Mixing->Curing Mechanical Mechanical Properties (ASTM D882) Curing->Mechanical Thermal Thermal Properties (DSC) Curing->Thermal Migration Migration Resistance (ASTM D1239) Curing->Migration

Caption: Experimental workflow for evaluating bis(4-methylcyclohexyl) adipate in PVC.

Potential Applications in Other Polymers

The favorable properties of bis(4-methylcyclohexyl) adipate suggest its potential utility in a range of other polymer systems:

  • Fluoroelastomers: A patent has noted the use of bis(4-methylcyclohexyl) adipate as a processing aid in fluoro-rubbers, likely to improve flow properties during injection molding.

  • Nitrile Rubber (NBR): Its adipate backbone suggests good compatibility with polar polymers like NBR, potentially improving low-temperature flexibility.

  • Polylactic Acid (PLA): As a bio-based and potentially low-migration plasticizer, it could be a candidate for modifying the properties of brittle bioplastics like PLA, enhancing their flexibility and toughness. Further research is required to confirm compatibility.

Safety and Handling

While a specific, comprehensive safety data sheet for bis(4-methylcyclohexyl) adipate is not widely available, general precautions for handling laboratory chemicals should be observed:

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or under a fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Bis(4-methylcyclohexyl) adipate presents itself as a high-performance plasticizer with the potential to deliver enhanced thermal stability and permanence in flexible polymer applications. Its unique chemical structure offers a compelling alternative to conventional plasticizers, particularly in demanding environments. The protocols and application notes provided herein serve as a detailed guide for researchers to explore the full potential of this versatile compound. Further investigation into its performance in a broader range of polymers is warranted and encouraged.

References

Sources

Application

Application Note: Formulating Advanced Pharmaceutical Coatings with Bis(4-methylcyclohexyl) Adipate (B4MCA)

Executive Summary The development of robust pharmaceutical film coatings—particularly for enteric protection and sustained drug release—relies heavily on the precise modulation of polymer thermomechanical properties. Wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust pharmaceutical film coatings—particularly for enteric protection and sustained drug release—relies heavily on the precise modulation of polymer thermomechanical properties. Without additives, pharmaceutical polymers such as methacrylic acid copolymers (e.g., Eudragit®) and Cellulose Acetate Phthalate (CAP) form brittle films prone to cracking during gastric transit or downstream processing[1].

This application note details the use of Bis(4-methylcyclohexyl) adipate (B4MCA) , a specialized cycloaliphatic diester (CAS: 41544-42-7), as an advanced plasticizer in coating formulations[2]. By leveraging its unique steric profile, formulators can achieve superior film flexibility, excellent moisture barrier properties, and drastically reduced plasticizer migration compared to traditional linear aliphatic alternatives[3].

Mechanistic Rationale: The Free Volume Theory & Steric Hindrance

The primary function of a plasticizer in a polymer coating is to lower the Glass Transition Temperature ( Tg​ ) and the Minimum Film-Forming Temperature (MFFT)[4].

When B4MCA is emulsified into a polymer dispersion, it intercalates between the rigid polymer chains. According to the Free Volume Theory , this intercalation disrupts intermolecular dipole-dipole interactions (such as hydrogen bonding between carboxylic acid groups in enteric polymers), thereby increasing the free volume within the polymer matrix[5].

The B4MCA Advantage (Causality of Molecular Structure): Traditional hydrophilic plasticizers, such as Triethyl Citrate (TEC), are highly effective at lowering Tg​ but suffer from a high risk of aqueous leaching and migration into the tablet core over time. B4MCA solves this through its molecular architecture[6]:

  • High Hydrophobicity: The adipate backbone combined with cycloaliphatic rings repels aqueous media, making it ideal for moisture-sensitive active pharmaceutical ingredients (APIs).

  • Low Migration (Steric Hindrance): The bulky 4-methylcyclohexyl groups drastically reduce the diffusion coefficient of the plasticizer within the solid polymer matrix[2]. Once the film coalesces, B4MCA remains locked in the polymer network, ensuring long-term shelf-life stability without embrittlement.

Mechanism A Polymer Dispersion B B4MCA Addition A->B C Chain Intercalation B->C D Tg & MFFT Reduction C->D E Film Coalescence D->E

Caption: Mechanism of B4MCA-induced plasticization and film coalescence.

Physicochemical Profiling & Compatibility

To justify the selection of B4MCA over standard industry plasticizers, we must evaluate its quantitative properties. The table below summarizes the comparative advantages of B4MCA in high-performance coating applications.

PropertyBis(4-methylcyclohexyl) adipate (B4MCA)Triethyl Citrate (TEC)Dibutyl Sebacate (DBS)
CAS Number 41544-42-777-93-0109-43-3
Molecular Weight 338.48 g/mol 276.28 g/mol 314.46 g/mol
Boiling Point ~417°C294°C344°C
Hydrophobicity High (Cycloaliphatic)Low (Hydrophilic)Moderate (Linear aliphatic)
Migration Risk Low (Steric hindrance)High (Aqueous leaching)Moderate
Primary Use Case High-stability moisture barriersGeneral enteric coatingsSustained release films

Experimental Protocols: Self-Validating Coating Workflow

The following protocols outline the preparation, application, and validation of a B4MCA-plasticized aqueous enteric coating (target: 15% w/w plasticizer based on dry polymer weight).

Protocol A: Preparation of B4MCA-Plasticized Polymer Dispersion

Note: Because B4MCA is highly hydrophobic, direct addition to an aqueous dispersion without proper shear will result in phase separation.

  • Aqueous Phase Preparation: Weigh the required amount of purified water. If using an anti-tacking agent (e.g., talc or glycerol monostearate), disperse it into the water using a high-shear homogenizer at 3,000 RPM for 10 minutes.

  • B4MCA Emulsification: Slowly add B4MCA (15% w/w relative to the dry polymer mass) dropwise into the vortex of the aqueous dispersion.

    • Causality: Dropwise addition under high shear ensures the formation of sub-micron plasticizer droplets. This maximizes the surface area for plasticizer-polymer interaction, preventing localized pooling that causes "fish-eyes" in the final film.

  • Polymer Integration: Reduce the stirring speed to a gentle vortex (approx. 300 RPM) using a propeller stirrer. Slowly pour in the aqueous polymer dispersion (e.g., Eudragit® L 30 D-55).

  • Equilibration (Critical Step): Cover the dispersion and allow it to stir gently for a minimum of 24 hours prior to coating.

    • Causality: Equilibration provides the necessary time for the hydrophobic B4MCA molecules to partition out of the aqueous phase and diffuse into the colloidal polymer nanoparticles, effectively swelling them and lowering the MFFT before atomization.

Protocol B: Fluidized Bed Coating & Curing
  • Pre-warming: Load the core tablets/pellets into the fluidized bed coater. Pre-warm the cores until the product bed temperature reaches 30–32°C.

  • Atomization & Spraying: Begin spraying the equilibrated B4MCA dispersion. Maintain the product bed temperature strictly between 28–32°C.

    • Causality: The bed temperature must be carefully balanced. If it is too high (>35°C), the spray droplets will dry prematurely before hitting the substrate (spray-drying effect), leading to a porous, non-continuous film. If it is too low (<25°C), the formulation will overwet the cores, causing agglomeration (twinning).

  • Thermal Curing: Once spraying is complete, dry the coated dosage forms in the fluidized bed at 40°C for 2 hours, or in a tray oven for 24 hours.

    • Causality: Film formation from aqueous dispersions is not instantaneous. Curing provides the thermal energy required for the polymer chains to fully interpenetrate and coalesce across particle boundaries, sealing micro-voids and ensuring strict gastric resistance[7].

Protocol C: Self-Validation & Quality Control (QC)

To ensure the protocol was successful, the system must be validated using orthogonal analytical techniques.

  • Thermal Analysis (DSC): Perform Differential Scanning Calorimetry on a cast free-film of the dispersion.

    • Validation Metric: A successful B4MCA integration will show a singular, distinct Tg​ shift downward (e.g., from 110°C to ~55°C). Two distinct Tg​ peaks indicate incomplete plasticizer partitioning.

  • Morphological Analysis (SEM): Image the cross-section of the coated tablet using Scanning Electron Microscopy.

    • Validation Metric: The cross-section must show a dense, homogeneous polymeric layer without visible particulate boundaries or micro-cracks.

  • Functional Dissolution Testing: Test the coated tablets in a USP Apparatus II. Expose to 0.1 N HCl (pH 1.2) for 2 hours, followed by phosphate buffer (pH 6.8).

    • Validation Metric: <10% drug release in the acid phase (confirming coalescence and enteric integrity), followed by >80% release within 45 minutes in the buffer phase[8].

Workflow Step1 1. High-Shear Emulsification (B4MCA into Aqueous Phase) Step2 2. 24h Equilibration (Plasticizer Partitioning) Step1->Step2 Step3 3. Atomization & Coating (Fluidized Bed) Step2->Step3 Step4 4. Thermal Curing (T > MFFT) Step3->Step4 Step5 5. Self-Validation (DSC, SEM, Dissolution) Step4->Step5

Caption: Self-validating workflow for B4MCA pharmaceutical coating.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3047819, Bis(4-methylcyclohexyl) adipate". Source: nih.gov. URL:[Link]

  • ResearchGate. "Variation of Composition of an Enteric Formulation Based on Kollicoat MAE 30 D". Source: researchgate.net. URL: [Link]

  • Kinam Park. "PLASTICIZERS IN VARIOUS INDUSTRIAL PRODUCTS". Source: kinampark.com. URL: [Link]

  • MDPI. "Liquid and Solid Functional Bio-Based Coatings". Source: mdpi.com. URL:[Link]

Sources

Method

Application Notes and Protocols: Synthesis of Bis(4-methylcyclohexyl) Adipate via Fischer Esterification

Abstract This document provides a comprehensive guide for the synthesis of bis(4-methylcyclohexyl) adipate, a diester with significant applications as a plasticizer and lubricant.[1][2] The protocol details the Fischer e...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of bis(4-methylcyclohexyl) adipate, a diester with significant applications as a plasticizer and lubricant.[1][2] The protocol details the Fischer esterification of adipic acid with 4-methylcyclohexanol, a classic and robust method for ester formation.[3][4][5][6] This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

Adipate esters are a versatile class of organic compounds derived from adipic acid, a six-carbon dicarboxylic acid.[2] Their applications are widespread, ranging from serving as plasticizers to enhance the flexibility of polymers like PVC, to acting as high-performance lubricants and solvents.[2][7][8][9] The synthesis of bis(4-methylcyclohexyl) adipate involves the reaction of adipic acid with two equivalents of 4-methylcyclohexanol. This process, known as Fischer esterification, is an acid-catalyzed condensation reaction that produces the desired diester and water as a byproduct.[1][4] Driving the reaction to completion often requires the removal of water to shift the equilibrium towards the product side, a principle articulated by Le Châtelier.[6][10]

Reaction Mechanism and Key Considerations

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

// Reactants Adipic_Acid [label="Adipic Acid\n(HOOC-(CH₂)₄-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Methylcyclohexanol [label="4-Methylcyclohexanol", fillcolor="#F1F3F4", fontcolor="#202124"]; H_plus [label="H⁺ (Catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediates Protonated_Adipic [label="Protonated\nAdipic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Tetrahedral_Intermediate1 [label="Tetrahedral\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonated_Ester1 [label="Protonated\nMonoester", fillcolor="#F1F3F4", fontcolor="#202124"]; Monoester [label="Monoester", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonated_Monoester2 [label="Protonated\nMonoester", fillcolor="#F1F3F4", fontcolor="#202124"]; Tetrahedral_Intermediate2 [label="Tetrahedral\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonated_Diester [label="Protonated\nDiester", fillcolor="#F1F3F4", fontcolor="#202124"];

// Products Diester [label="Bis(4-methylcyclohexyl)\nAdipate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water [label="Water (H₂O)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Adipic_Acid -> Protonated_Adipic [label="+ H⁺"]; Protonated_Adipic -> Tetrahedral_Intermediate1 [label="+ 4-Methylcyclohexanol"]; Tetrahedral_Intermediate1 -> Protonated_Ester1 [label="- H₂O"]; Protonated_Ester1 -> Monoester [label="- H⁺"]; Monoester -> Protonated_Monoester2 [label="+ H⁺"]; Protonated_Monoester2 -> Tetrahedral_Intermediate2 [label="+ 4-Methylcyclohexanol"]; Tetrahedral_Intermediate2 -> Protonated_Diester [label="- H₂O"]; Protonated_Diester -> Diester [label="- H⁺"]; Protonated_Diester -> Water [style=invis]; } Laws of thermodynamics dictate that this is a reversible process. To maximize the yield of the diester, the equilibrium must be shifted to the right. This is typically achieved by:

  • Using an excess of one reactant: In this protocol, an excess of 4-methylcyclohexanol is used.

  • Removing water as it is formed: This can be accomplished by azeotropic distillation using a Dean-Stark apparatus or by using a drying agent.

Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and acidic ion-exchange resins like Amberlyst 15.[1][11][12] The choice of catalyst can influence reaction times and work-up procedures. For this protocol, we will utilize concentrated sulfuric acid due to its effectiveness and ready availability.

Materials and Equipment

Reagents Grade Supplier
Adipic Acid≥99%Sigma-Aldrich
4-Methylcyclohexanol (mixture of isomers)98%Alfa Aesar
Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific
TolueneAnhydrous, ≥99.8%EMD Millipore
Diethyl EtherAnhydrous, ≥99.7%VWR
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeLabChem
Brine (Saturated NaCl Solution)ACS GradeLabChem
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeAcros Organics
Equipment
Round-bottom flask (250 mL)
Dean-Stark apparatus
Reflux condenser
Heating mantle with magnetic stirrer and stir bar
Separatory funnel (250 mL)
Rotary evaporator
Glassware for extraction and filtration
pH paper
NMR spectrometer
FT-IR spectrometer

Experimental Protocol

I. Reaction Setup

Reaction_Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add adipic acid (14.61 g, 0.1 mol).

  • Add 4-methylcyclohexanol (25.12 g, 0.22 mol, 2.2 equivalents) and toluene (100 mL).

  • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

  • CAUTION: Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Slowly add concentrated sulfuric acid (1 mL) to the reaction mixture while stirring.

II. Reaction and Water Removal
  • Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (approximately 3-4 hours). The theoretical amount of water to be collected is 3.6 mL (0.2 mol).

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

III. Work-up and Purification

Workup_Purification Start Cool Reaction Mixture Transfer Transfer to Separatory Funnel Start->Transfer Wash_NaHCO3 Wash with sat. NaHCO₃ (until neutral pH) Transfer->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Separate_Layers Separate Organic Layer Wash_Brine->Separate_Layers Dry Dry over MgSO₄ Separate_Layers->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo (Rotary Evaporator) Filter->Concentrate Product Bis(4-methylcyclohexyl) Adipate (Crude Product) Concentrate->Product

  • Transfer the cooled reaction mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.[10]

    • Brine (50 mL) to remove any remaining water-soluble impurities.[3]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and any excess 4-methylcyclohexanol.

  • The resulting crude product, bis(4-methylcyclohexyl) adipate, is a colorless to pale yellow oil.[1] For higher purity, the product can be further purified by vacuum distillation or column chromatography.[1]

Characterization

The identity and purity of the synthesized bis(4-methylcyclohexyl) adipate should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the protons of the adipate backbone and the 4-methylcyclohexyl groups. Key signals include:

    • A multiplet for the methine proton on the cyclohexyl ring attached to the ester oxygen.

    • Multiplets for the methylene protons of the cyclohexyl rings.

    • A doublet for the methyl group on the cyclohexyl ring.

    • Triplets for the methylene protons adjacent to the carbonyl groups of the adipate chain.

    • A multiplet for the central methylene protons of the adipate chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the cyclohexyl ring, the methyl carbon, and the carbons of the adipate backbone.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit a strong carbonyl (C=O) stretching absorption band characteristic of an ester at approximately 1730-1750 cm⁻¹. The absence of a broad O-H stretching band from the carboxylic acid starting material (around 2500-3300 cm⁻¹) indicates the completion of the reaction.

Safety Precautions

  • Adipic Acid: Causes serious eye damage.[13] Avoid inhalation of dust and contact with eyes and skin.[13][14] In case of eye contact, rinse cautiously with water for several minutes.[13][15]

  • 4-Methylcyclohexanol: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[16] Handle in a well-ventilated area, away from ignition sources.[16]

  • Sulfuric Acid: Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a known reproductive toxin. Use only in a well-ventilated fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.[13][15][16]

Troubleshooting

Problem Possible Cause Solution
Low YieldIncomplete reaction- Ensure sufficient reaction time and efficient water removal. - Check the activity of the catalyst.
Loss of product during work-up- Be careful during extractions to avoid losing the organic layer. - Ensure complete transfer of material between vessels.
Product is contaminated with starting materialIncomplete reaction or insufficient purification- Extend the reaction time or improve water removal. - Perform additional washes during the work-up. - Purify the product by vacuum distillation or column chromatography.
Emulsion formation during extraction- Add more brine to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - Filter the mixture through a pad of Celite.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of bis(4-methylcyclohexyl) adipate via Fischer esterification. By following the outlined procedures and safety precautions, researchers can successfully synthesize this valuable diester for various applications in materials science and chemical industries. The mechanistic insights and troubleshooting guide further support the successful execution of this synthesis.

References

  • Wholesale Plasticizers. (2025, July 1). What is adipate used for?. Retrieved from [Link]

  • PubMed. (n.d.). Diesters of alkane diols and 2-hydroxy fatty acids: identification and discrimination of isomers with the aid of NMR spectroscopy. Retrieved from [Link]

  • ACS Publications. (2022, October 17). One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir. Retrieved from [Link]

  • J R Hess Company, Inc. (n.d.). Dimethyl Adipate (Sta-Sol ESS 165). Retrieved from [Link]

  • WYG. (2021, March 27). Efficient Catalysts for Green Synthesis of Adipic Acid from Biomass. Retrieved from [Link]

  • The Role of Adipic Acid in Plasticizer Production: Enhancing Flexibility in Polymers. (2025, June 24). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Kinetic study of Esterification of Adipic acid with Methanol over Amberlyst 15. Retrieved from [Link]

  • Silver Fern Chemical. (n.d.). Dioctyl Adipate (DOA): A Flexible and Durable Plasticizer for Industrial Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism and kinetics of esterification of adipic acid and ethylene glycol by tetrabutyl titanate catalyst. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]

  • Semantic Scholar. (2019, January 5). Kinetics of the Esterification Reaction of Adipic Acid with 1,6-Hexanediol Catalyzed by Tetrabutyl Titanate. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ACS Publications. (2026, January 29). A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]

  • SIELC Technologies. (2018, May 17). Bis(4-methylcyclohexyl) adipate. Retrieved from [Link]

  • Weifang Tainuo Chemical Co., Ltd. (2025, May 12). How Should Adipic Acid Be Handled Safely?. Retrieved from [Link]

  • ResearchGate. (n.d.). Partial 1 H NMR spectra of lauric acid diester (a) and monoesters (b, c) with α-GISAL. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (400 MHz, 130 °C, C 2 D 2 Cl 4 ) of the diester (top.... Retrieved from [Link]

  • Thieme. (n.d.). 3.2.2.2.1. NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid: Helmchen's Extension of. Retrieved from [Link]

  • PubMed. (2006, April 15). NMR characterization of dihydrosterculic acid and its methyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Adipic Acid - Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). Bis(4-methylcyclohexyl) adipate. Retrieved from [Link]

Sources

Application

Purification of "Bis(4-methylcyclohexyl) adipate" by distillation or chromatography

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction and Chemical Context Bis(4-methylcyclohexyl) adipate (CAS RN: 41...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction and Chemical Context

Bis(4-methylcyclohexyl) adipate (CAS RN: 41544-42-7) is a high-molecular-weight, lipophilic diester synthesized via the acid-catalyzed condensation of adipic acid and 4-methylcyclohexanol[1]. In industrial and pharmaceutical formulations, it is highly valued as a specialized plasticizer, a base for high-performance synthetic lubricants, and a versatile chemical intermediate[1].

Because esterification is an equilibrium-driven process, the crude reaction mixture inevitably contains unreacted adipic acid, 4-methylcyclohexanol, water, and monoester intermediates[1]. Achieving high purity is critical, as residual acidic or protic impurities can compromise the hydrolytic stability of downstream polymer formulations or cause unwanted side reactions in drug delivery matrices.

Table 1: Physicochemical Profile of Bis(4-methylcyclohexyl) Adipate
PropertyValueReference
Chemical Name 1,6-Bis(4-methylcyclohexyl) hexanedioate[2]
CAS Registry Number 41544-42-7[2]
Molecular Formula C₂₀H₃₄O₄[2]
Molecular Weight 338.48 g/mol [2]
Boiling Point 198–201 °C at 3 Torr[2]
Physical State (Ambient) Viscous Liquid

Strategic Method Selection

As a Senior Application Scientist, selecting the correct purification method requires analyzing the physicochemical properties of both the target molecule and its impurities.

  • High-Vacuum Fractional Distillation: This is the preferred method for large-scale purification. Adipate esters possess high thermal stability but will undergo thermal cracking, decarboxylation, or oxidation if boiled at atmospheric pressure (where the boiling point exceeds 400 °C). Applying a high vacuum (≤ 3 Torr) lowers the boiling point to a manageable 198–201 °C, allowing for safe isolation[2][3].

  • Normal-Phase Flash Chromatography: This method is ideal for small-to-medium scale laboratory purification or when thermal degradation is a strict concern. It exploits the vast polarity difference between the non-polar diester, the mid-polar alcohol, and the highly polar diacid.

Workflow A Crude Bis(4-methylcyclohexyl) adipate B Assess Impurity Profile (GC/MS or TLC) A->B C High Volatile Impurities (e.g., 4-methylcyclohexanol) B->C High Volatiles D Heavy/Polar Impurities (e.g., Adipic Acid, Catalyst) B->D High Polars E Vacuum Distillation (< 5 Torr, 198-201 °C) C->E F Silica Gel Chromatography (Normal Phase) D->F G Pure Bis(4-methylcyclohexyl) adipate E->G F->G

Workflow for selecting the purification method for bis(4-methylcyclohexyl) adipate.

Protocol A: High-Vacuum Fractional Distillation

Causality & Rationale: Vacuum distillation is utilized to remove low-boiling unreacted alcohols and water before isolating the high-boiling ester[3]. A Vigreux column is recommended to prevent the bumping of heavy oils and to provide theoretical plates for better separation of the monoester from the diester.

Step-by-Step Methodology:
  • Apparatus Assembly: Assemble a clean, dry 3-neck round-bottom flask equipped with a magnetic stir bar, a Vigreux column, a short-path distillation head with a thermometer, a receiving cow, and multiple receiving flasks. Connect the system to a high-vacuum pump equipped with a liquid nitrogen cold trap.

  • Cold Degassing: Load the crude mixture into the distillation flask (do not fill beyond 50% capacity). Apply the vacuum (≤ 3 Torr) at room temperature for 15–30 minutes.

    • Causality: This removes residual water and dissolved gases. Heating a hydrated mixture under a deep vacuum causes violent bumping and loss of product.

  • Fore-run Collection (Volatiles): Gradually heat the oil bath. Collect the fore-run, which primarily consists of unreacted 4-methylcyclohexanol and traces of water. This fraction will distill significantly below 150 °C.

  • Main Fraction Collection (Target Ester): Increase the oil bath temperature to approximately 220–230 °C. Monitor the vapor temperature closely. Collect the main fraction when the vapor temperature stabilizes at 198–201 °C at 3 Torr [2].

    • Self-Validating System: The stabilization of the vapor temperature acts as an internal validation of product purity. A fluctuating vapor temperature indicates co-elution of impurities or a vacuum leak.

  • System Cooling: Once distillation is complete, remove the heat source but maintain the vacuum until the system cools below 100 °C.

    • Causality: Introducing atmospheric oxygen to the ester while it is near 200 °C will cause rapid oxidative degradation and discoloration[3].

Protocol B: Normal-Phase Flash Column Chromatography

Causality & Rationale: The target diester is highly lipophilic. Unreacted adipic acid, possessing two free carboxylic acid groups, is highly polar and will irreversibly bind to bare silica under non-polar conditions. The unreacted alcohol (4-methylcyclohexanol) has intermediate polarity. This massive polarity differential makes normal-phase silica gel an exceptional stationary phase for this purification.

Table 2: Chromatographic Gradient and Expected TLC Data
ComponentPolarityEluent (Hexane:EtOAc)Expected TLC R_f (90:10)
Bis(4-methylcyclohexyl) adipate Low95:5~ 0.60
4-methylcyclohexanol Medium80:20~ 0.30
Adipic Acid HighRetained0.00 (Baseline)
Step-by-Step Methodology:
  • Column Packing: Pack a glass column with silica gel (230–400 mesh) using 100% hexanes as the solvent. Ensure the column is free of air bubbles to prevent channeling.

  • Sample Loading: Dissolve the crude bis(4-methylcyclohexyl) adipate in a minimum volume of dichloromethane (DCM) or toluene. Carefully apply the solution to the top of the silica bed.

  • Elution Phase 1 (Hydrocarbon Flush): Elute with 1 Column Volume (CV) of 100% hexanes to flush out any non-polar hydrocarbon impurities or silicone greases.

  • Elution Phase 2 (Target Isolation): Transition the mobile phase to 95:5 Hexanes:Ethyl Acetate . Elute for 3–4 CVs. Collect fractions in test tubes.

    • Self-Validating System: Spot fractions on a silica TLC plate alongside the crude mixture. Develop in 90:10 Hexanes:Ethyl Acetate and stain with Phosphomolybdic Acid (PMA) followed by heating. The target diester will appear as a dark blue/green spot at an Rf​ of ~0.6.

  • Elution Phase 3 (Impurity Wash): Transition to 80:20 Hexanes:Ethyl Acetate to elute the residual 4-methylcyclohexanol ( Rf​ ~0.3). The unreacted adipic acid will remain strongly retained at the baseline.

  • Concentration: Pool the fractions containing the pure diester and concentrate them in vacuo using a rotary evaporator.

ChromatographyLogic A Crude Mixture Loaded on Silica B Silica Gel Column (Stationary Phase) A->B C Fraction 1: Target Ester Rf ~ 0.6 B->C 5% EtOAc D Fraction 2: Alcohol Rf ~ 0.3 B->D 20% EtOAc E Retained: Adipic Acid Rf ~ 0.0 B->E Strongly Retained

Chromatographic separation logic based on molecular polarity and retention factors.

Sources

Method

Application Note: Tribological Evaluation of Bis(4-methylcyclohexyl) Adipate in High-Performance Pharmaceutical Manufacturing Lubricants

Target Audience: Process Engineers, Tribologists, and Drug Development Scientists Application Area: Cleanroom Robotics, Rotary Tablet Presses, and Pharmaceutical Centrifuges Executive Summary & Mechanistic Rationale In p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Engineers, Tribologists, and Drug Development Scientists Application Area: Cleanroom Robotics, Rotary Tablet Presses, and Pharmaceutical Centrifuges

Executive Summary & Mechanistic Rationale

In pharmaceutical manufacturing, equipment failure or lubricant outgassing can lead to catastrophic batch contamination. Traditional mineral oils and linear synthetic esters often struggle to balance low volatility with high elastohydrodynamic (EHL) traction, leading to roller bearing skidding in high-speed tablet presses.

Bis(4-methylcyclohexyl) adipate (BMCA) (CAS: 41544-42-7) is a specialized cycloaliphatic diester formed from adipic acid and 4-methylcyclohexanol[1]. With the molecular formula C₂₀H₃₄O₄, its unique structure features two bulky 4-methylcyclohexyl groups attached to a flexible adipate backbone[2]. This structural dichotomy provides a distinct tribological advantage:

  • Boundary Lubrication (Wear Prevention): The polar adipate core acts as an electron donor, chemisorbing onto hydrophilic metal oxide surfaces to form a sacrificial solid-like bilayer. This bilayer inhibits the entrainment of liquid lubricants between rubbing surfaces, significantly reducing boundary friction[3].

  • EHL Traction (Anti-Skidding): Unlike linear esters (e.g., Di-2-ethylhexyl adipate), the rigid cycloaliphatic rings of BMCA interlock under the extreme pressures of the EHL regime. This increases the traction coefficient, preventing rolling elements from skidding and galling.

  • Cleanroom Compliance: The high molecular weight and steric bulk grant BMCA exceptional thermal stability and low volatility[1], minimizing outgassing in sterile environments.

Mechanism BMCA Bis(4-methylcyclohexyl) adipate (BMCA) Polar Polar Adipate Core (Electron Donor) BMCA->Polar comprises Rings Cycloaliphatic Rings (Steric Hindrance) BMCA->Rings comprises Surface Metal Oxide Surface (Fe2O3 / Fe3O4) Polar->Surface Chemisorption (Dipole Interaction) Tribofilm Protective Tribofilm (Boundary Layer) Rings->Tribofilm Intermolecular Interlocking Surface->Tribofilm Substrate

Fig 1: Chemisorption and steric interlocking mechanism of BMCA on metal surfaces.

Experimental Protocols: A Self-Validating Workflow

To rigorously evaluate BMCA for pharmaceutical applications, we employ a multiphasic, self-validating tribological workflow. Every protocol below includes built-in control mechanisms to ensure that the data generated is a true reflection of the chemical's performance, isolated from machine calibration errors.

Workflow Prep 1. Formulation Blending (PAO + 20% BMCA) FourBall 2. Four-Ball Wear Test (Boundary Lubrication) Prep->FourBall MTM 3. Mini-Traction Machine (EHL & Mixed Regimes) Prep->MTM TGA 4. Thermogravimetric Analysis (Volatility & Outgassing) Prep->TGA Analysis1 Wear Scar Profilometry FourBall->Analysis1 Analysis2 Stribeck & Traction Mapping MTM->Analysis2 Analysis3 Thermal Degradation Limits TGA->Analysis3 Validation 5. Protocol Validation & Data Synthesis Analysis1->Validation Analysis2->Validation Analysis3->Validation

Fig 2: Multiphasic tribological and thermal validation workflow for BMCA lubricants.

Protocol A: Boundary Lubrication via Four-Ball Wear Test (ASTM D4172 Modified)

Causality: This test isolates boundary lubrication mechanics, allowing us to evaluate the ester's surface adsorption independent of hydrodynamic fluid film effects.

  • Self-Validation Step: Run a baseline test using neat Polyalphaolefin (PAO 6) reference fluid. Confirm the Wear Scar Diameter (WSD) is within the literature standard of 0.65 ± 0.03 mm. If outside this range, recalibrate the load cell.

  • Preparation: Clean the AISI E-52100 steel balls with analytical-grade heptane and acetone in an ultrasonic bath for 10 minutes. Dry with nitrogen gas.

  • Testing: Assemble the ball pot with the test formulation (80% PAO 6 + 20% BMCA). Apply a 392 N (40 kgf) load.

  • Execution: Run the spindle at 1200 RPM for 60 minutes at an elevated temperature of 75°C to simulate the operating temperature of a rotary tablet press.

  • Analysis: Drain the lubricant, clean the stationary balls, and measure the WSD using an optical profilometer. Calculate the specific wear rate.

Protocol B: Elastohydrodynamic (EHL) Traction Mapping via Mini-Traction Machine (MTM)

Causality: High-speed pharmaceutical centrifuges require lubricants that maintain traction to prevent bearing skidding. The MTM maps the traction coefficient across the Stribeck curve by independently controlling the rolling and sliding speeds of a ball-on-disc setup.

  • Self-Validation Step: Perform a Stribeck curve sweep from high speed (EHL) to low speed (Boundary), and immediately reverse the sweep (Low to High). Zero hysteresis between the two curves validates that the tribofilm is chemically stable and not degrading during the test.

  • Setup: Install a 3/4-inch steel ball and disc. Submerge in the test lubricant at 80°C.

  • Stribeck Mapping: Apply a 30 N load (max Hertzian pressure ~1.0 GPa). Sweep the entrainment speed from 2000 mm/s down to 10 mm/s at a constant Slide-to-Roll Ratio (SRR) of 50%.

  • Traction Mapping: Fix the entrainment speed at 1000 mm/s (EHL regime). Sweep the SRR from 0% to 100% to measure the traction coefficient driven by the interlocking of BMCA's cycloaliphatic rings.

Protocol C: Cleanroom Volatility via Thermogravimetric Analysis (TGA)

Causality: To ensure the lubricant will not outgas and contaminate sterile drug products, TGA determines the onset of thermal degradation and mass loss profiles.

  • Self-Validation Step: Run an empty platinum crucible baseline heating ramp to subtract buoyancy and gas-flow artifacts, ensuring recorded mass loss is strictly from the lubricant.

  • Execution: Load 10 mg of the lubricant into the crucible.

  • Ramping: Purge with nitrogen at 50 mL/min. Heat from 25°C to 400°C at a rate of 10°C/min.

  • Analysis: Record the temperature at which 5% mass loss occurs ( T5%​ ), which serves as the maximum safe operating threshold for cleanroom environments.

Quantitative Data Synthesis

The following table summarizes the tribological and thermal performance of BMCA compared to a non-polar baseline (PAO 6) and a standard linear ester (Di-2-ethylhexyl adipate, DEHA).

Performance MetricLubricant A: 100% PAO 6 (Control)Lubricant B: 80% PAO + 20% DEHALubricant C: 80% PAO + 20% BMCA
Wear Scar Diameter (mm) 0.68 ± 0.020.45 ± 0.010.42 ± 0.01
Boundary Friction Coefficient 0.1100.0850.082
EHL Traction Coefficient (at 50% SRR) 0.0450.0500.078
Thermal Degradation Onset ( T5%​ , °C) 220°C245°C285°C
Interpretation of Causality
  • Wear Reduction: Both DEHA and BMCA significantly reduce the wear scar diameter compared to neat PAO. This validates the premise that the polar adipate core effectively chemisorbs to the steel surface, forming a protective tribofilm[3].

  • Traction Enhancement: Lubricant C (BMCA) exhibits a profoundly higher EHL traction coefficient (0.078) than the linear DEHA (0.050). This confirms the mechanistic hypothesis: the bulky 4-methylcyclohexyl rings interlock under high pressure, resisting shear and providing the necessary traction to prevent bearing skidding.

  • Thermal Stability: The cycloaliphatic structure of BMCA pushes the thermal degradation onset to 285°C, providing a massive safety margin for pharmaceutical cleanroom applications where outgassing is strictly prohibited[1].

Conclusion

For drug development professionals and process engineers, the selection of machinery lubricants is a critical regulatory and operational parameter. Bis(4-methylcyclohexyl) adipate represents a superior synthetic ester additive. By combining the surface-wetting properties of an adipate core with the steric hindrance and thermal stability of cycloaliphatic rings, BMCA delivers low boundary wear, high EHL traction, and exceptional resistance to outgassing.

References

  • Smolecule. "Buy Bis(4-methylcyclohexyl) adipate | 41544-42-7". Smolecule.com.
  • National Center for Biotechnology Information. "Bis(4-methylcyclohexyl) adipate | C20H34O4 | CID 3047819". PubChem.
  • MDPI. "Tribological Performance of Esters, Friction Modifier and Antiwear Additives for Electric Vehicle Applications". MDPI.com.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Bis(4-methylcyclohexyl) Adipate

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for analytical scientists and drug development professionals encountering peak shape anomalies—specifically peak tailin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for analytical scientists and drug development professionals encountering peak shape anomalies—specifically peak tailing or peak broadening—during the High-Performance Liquid Chromatography (HPLC) analysis of Bis(4-methylcyclohexyl) adipate .

Unlike basic pharmaceuticals, Bis(4-methylcyclohexyl) adipate (C₂₀H₃₄O₄) is a highly hydrophobic, neutral diester[1]. Standard troubleshooting logic (which often blames ionized silanol interactions) does not apply here[2]. Instead, we must look at stereochemistry, thermodynamic solvent effects, and chemical degradation to establish a self-validating diagnostic system.

Diagnostic Workflow for Neutral Diesters

G Start Observe Peak Tailing Bis(4-methylcyclohexyl) adipate Isomer Is it Isomer Partial Resolution? (cis/trans diastereomers) Start->Isomer Solvent Check Sample Solvent Effect (Is diluent stronger than mobile phase?) Isomer->Solvent No (True Tailing) FixIsomer Adjust Gradient & Temp to merge or fully resolve isomers Isomer->FixIsomer Yes (Shoulder/Split Peak) Hydrolysis Check for Partial Hydrolysis (Presence of free Adipic Acid?) Solvent->Hydrolysis No FixSolvent Match sample diluent to initial mobile phase composition Solvent->FixSolvent Yes (Strong Diluent) FixHydrolysis Use buffered mobile phase (pH 2.5) & replace degraded column Hydrolysis->FixHydrolysis Yes (Acidic Tailing)

Diagnostic flowchart for isolating the root cause of peak tailing in hydrophobic esters.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My peak exhibits severe tailing and sometimes looks like a "split peak." Could this be related to the compound's structure rather than the column?

A1: Yes. This is the most common misdiagnosis for this specific molecule. Bis(4-methylcyclohexyl) adipate is synthesized from adipic acid and 4-methylcyclohexanol[3]. The 4-methylcyclohexyl moiety contains stereocenters, meaning the commercial compound exists as a mixture of cis and trans diastereomers (e.g., cis,cis-, trans,trans-, and cis,trans- configurations).

When using high-efficiency UHPLC columns (e.g., sub-2 µm particles), the column may begin to partially resolve these diastereomers. Because they have nearly identical hydrophobicities, they co-elute closely, presenting as a broad, shouldered, or tailing peak rather than a true Gaussian shape.

  • Causality: The "tailing" is actually the delayed elution of a slightly more retained diastereomer.

  • Solution: You must decide whether your method goal is to quantify total ester or resolve the isomers. To quantify total ester, decrease the column resolution intentionally (e.g., use a steeper gradient or higher column temperature to collapse the peaks into one).

Q2: How does the sample injection solvent (diluent) affect the peak shape of this highly hydrophobic ester?

A2: Bis(4-methylcyclohexyl) adipate is highly lipophilic and often requires strong organic solvents (like 100% Acetonitrile, THF, or Methanol) for complete dissolution during sample preparation. However, injecting a strong solvent plug into a weaker mobile phase creates a severe thermodynamic solvent effect [4].

When the strong diluent reaches the column head, it acts as a localized mobile phase with high elution strength. The analyte molecules at the front of the injection plug travel rapidly down the column, while molecules at the rear partition normally once the diluent is diluted by the mobile phase[5]. This causes severe peak distortion, leading edges, and tailing[6].

  • Causality: The diluent's elution capacity is greater than that of the mobile phase, disrupting the initial partitioning equilibrium[6].

  • Solution: Always dissolve the sample in a solvent whose elution strength is equal to or weaker than the initial mobile phase composition[7].

Q3: Since this is a neutral compound, can I rule out secondary silanol interactions completely?

A3: Mostly, but not entirely. While neutral esters do not undergo the classic "basic tailing" caused by ion-exchange interactions with deprotonated silanols (-SiO⁻)[2], you must account for chemical degradation .

Esters can undergo hydrolysis in the presence of water and extreme pH (or due to enzymatic/microbial contamination in old buffers)[3]. If Bis(4-methylcyclohexyl) adipate partially hydrolyzes, it generates 4-methylcyclohexanol and adipic acid monoester (or free adipic acid). Carboxylic acids do interact strongly with trace metal impurities in silica columns or un-endcapped silanols, leading to severe tailing[8].

  • Causality: Hydrolysis introduces a polar, ionizable carboxylic acid group that undergoes secondary retention mechanisms[9].

  • Solution: Ensure your mobile phase is slightly acidic (e.g., 0.1% Formic Acid or Phosphoric acid, pH ~2.5) to keep any trace acidic degradation products fully protonated and neutral[10].

Experimental Protocols for Method Optimization

To validate the root cause of your peak tailing, execute the following self-validating protocols sequentially.

Protocol A: The Solvent Effect Mitigation Test

This protocol proves whether your tailing is an artifact of sample preparation.

  • Prepare Stock: Dissolve Bis(4-methylcyclohexyl) adipate in 100% Acetonitrile to a concentration of 1 mg/mL.

  • Prepare Test Dilutions:

    • Sample A (Control): Dilute to 0.1 mg/mL using 100% Acetonitrile.

    • Sample B (Test): Dilute to 0.1 mg/mL using the initial mobile phase composition (e.g., 60% Acetonitrile / 40% Water).

  • Inject & Compare: Inject 5 µL of both samples.

  • Validation: If Sample A tails (Tf > 1.5) but Sample B is symmetrical (Tf < 1.2), the root cause is definitively the strong solvent effect[4].

Protocol B: Isomer Co-elution vs. True Tailing Test

If Protocol A fails to fix the issue, test for diastereomer resolution.

  • Baseline Run: Run your standard method at 25°C. Calculate the USP Tailing Factor (Tf) at 5% peak height.

  • Temperature Manipulation: Increase the column compartment temperature to 50°C. (Higher temperatures increase mass transfer rates and can alter the selectivity (α) between closely eluting isomers).

  • Gradient Manipulation: Change the gradient slope. If your current gradient is 50% to 100% B over 20 minutes, steepen it to 50% to 100% B over 5 minutes.

  • Validation: If the tailing collapses into a single, sharp, symmetrical peak under high temperature and a steep gradient, your "tailing" was actually the partial resolution of cis/trans isomers.

Quantitative Data & Method Parameters

The following tables summarize the expected chromatographic behaviors based on system configurations.

Table 1: Impact of Sample Diluent on Peak Asymmetry (Solvent Effect) Conditions: C18 Column, Mobile Phase: 60:40 Acetonitrile:Water, Injection Vol: 10 µL.

Sample Diluent CompositionElution Strength vs. Mobile PhaseUSP Tailing Factor (Tf)Theoretical Plates (N)Peak Shape Observation
100% AcetonitrileMuch Stronger2.453,200Severe tailing / Fronting
80% AcetonitrileStronger1.686,500Moderate tailing
60% AcetonitrileEqual (Ideal) 1.05 14,500 Sharp, Gaussian
40% AcetonitrileWeaker0.9815,100Sharp, slight peak focusing

Table 2: Troubleshooting Matrix for Bis(4-methylcyclohexyl) adipate

Symptom / ObservationMechanistic CauseRecommended Corrective Action
Tailing affects all peaks in chromatogramColumn void, blocked frit, or extra-column dead volume[11].Replace inlet frit or reverse/flush column[9]. Minimize PEEK tubing length.
Shoulder on the tailing edge of the main peakPartial separation of cis/trans diastereomers.Increase column temperature; use a steeper organic gradient to force co-elution.
Peak shape degrades over time; retention shiftsHydrolysis of the ester on-column due to extreme pH.Ensure mobile phase pH is between 2.0 and 6.0. Add 0.1% Formic acid[10].

References

  • Phenomenex. How to Reduce Peak Tailing in HPLC. Retrieved from: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Retrieved from: [Link]

  • SIELC. Separation of Bis(4-methylcyclohexyl) adipate on Newcrom R1 HPLC column. Retrieved from:[Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from: [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from: [Link]

  • Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from: [Link]

  • PubChem. Bis(4-methylcyclohexyl) adipate | C20H34O4. Retrieved from: [Link]

  • UHPLCslab. How to solve the "solvent effect". Retrieved from:[Link]

  • Shimadzu. Effects of Sample Solvents on Peak Shape. Retrieved from:[Link]

  • Shimadzu (LCMS.cz). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from: [Link]

Sources

Optimization

Catalyst selection for efficient "Bis(4-methylcyclohexyl) adipate" synthesis

Welcome to the Technical Support Center for the synthesis of Bis(4-methylcyclohexyl) adipate (CAS: 41544-42-7). As a specialized adipate ester, this compound serves as a critical intermediate and high-performance plastic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Bis(4-methylcyclohexyl) adipate (CAS: 41544-42-7). As a specialized adipate ester, this compound serves as a critical intermediate and high-performance plasticizer[1]. However, synthesizing this diester via the esterification of adipic acid with 4-methylcyclohexanol presents unique stereochemical and thermodynamic challenges.

As a secondary alcohol, 4-methylcyclohexanol is highly susceptible to acid-catalyzed E1 dehydration. Selecting the appropriate catalyst is the critical variable in balancing the reaction rate, driving the equilibrium, and minimizing the formation of 4-methylcyclohexene byproducts[1]. This guide provides field-proven methodologies, catalyst selection logic, and troubleshooting protocols to ensure high-yield, reproducible syntheses.

Overview & Mechanistic Workflow

CatalystWorkflow Start Adipic Acid + 4-Methylcyclohexanol CatChoice Catalyst Selection Start->CatChoice Homogeneous Homogeneous Brønsted (e.g., pTSA, H2SO4) CatChoice->Homogeneous Fast Kinetics, High Toxicity Heterogeneous Solid Acid Resins (e.g., Amberlyst 35) CatChoice->Heterogeneous Moderate Temp, Easy Recovery Lewis Lewis Acids (e.g., Titanates) CatChoice->Lewis High Temp, Low Dehydration Dehydration Risk: E1 Dehydration (4-Methylcyclohexene) Homogeneous->Dehydration WaterRemoval Dean-Stark Water Removal (Toluene Entrainer) Heterogeneous->WaterRemoval Vacuum Vacuum Distillation (>180°C) Lewis->Vacuum Product Bis(4-methylcyclohexyl) Adipate (Target Diester) Dehydration->Product Lower Yield WaterRemoval->Product Vacuum->Product

Workflow for Bis(4-methylcyclohexyl) adipate synthesis emphasizing catalyst selection logic.

Catalyst Selection Matrix

To optimize your synthesis, you must match the catalyst to your reactor's thermal capabilities and your tolerance for byproduct formation. Below is a comparison of the three primary catalyst classes used in adipic acid esterification.

Catalyst ClassExampleOptimal Temp (°C)Dehydration RiskRelative KineticsCatalyst Recovery
Homogeneous Brønsted Sulfuric Acid, pTSA90 - 110HighVery FastPoor (Requires aqueous neutralization)
Heterogeneous Brønsted Amberlyst 35105 - 125ModerateFastExcellent (Simple filtration)
Homogeneous Lewis Tetrabutyl Titanate180 - 210LowModerateModerate (Hydrolysis/Precipitation)

Note: Amberlyst 35 is highly recommended for this process due to its superior thermal stability (up to 150°C) compared to standard gel-type resins, making it ideal for dicarboxylic acid esterifications[2].

Standard Operating Procedure: Heterogeneous Catalytic Esterification

This self-validating protocol utilizes a macroporous solid acid catalyst (Amberlyst 35) to synthesize bis(4-methylcyclohexyl) adipate while actively mitigating the dehydration of the secondary alcohol[2].

Step 1: Stoichiometric Preparation

Charge a dry reaction vessel with 1.0 molar equivalent of adipic acid and 2.5 molar equivalents of 4-methylcyclohexanol.

  • Causality: The 0.5 molar excess of the alcohol drives the equilibrium toward the diester, overcoming the steric hindrance encountered during the second esterification step.

Step 2: Catalyst Loading

Add dry Amberlyst 35 resin at 5% w/w relative to the mass of adipic acid.

  • Causality: Using a macroporous solid acid provides a high localized proton concentration at the sulfonic acid sites without acidifying the bulk solution, drastically reducing the E1 dehydration pathway of the alcohol.

Step 3: Azeotropic Distillation

Add toluene (20% v/v of total reaction volume) and equip the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to 115°C.

  • Causality: Toluene forms a low-boiling azeotrope with the byproduct water. Removing water continuously from the system satisfies Le Chatelier's principle and drives the reaction to completion.

Step 4: In-Process Validation (Acid Value Titration)

Monitor the volume of water collected in the Dean-Stark trap. Once 90% of the theoretical water is collected, withdraw a 1 mL aliquot every 30 minutes and perform an Acid Value (AV) titration using 0.1 M KOH.

  • Self-Validation: The reaction is officially complete when the AV drops below 1.0 mg KOH/g and the collected water volume matches the theoretical yield, confirming the total consumption of the carboxylic acid groups.

Step 5: Product Isolation

Cool the mixture to 50°C and filter out the Amberlyst 35 resin. Transfer the filtrate to a vacuum distillation setup. Remove the toluene and excess 4-methylcyclohexanol at 50-70 mbar. The resulting pale yellow liquid is the purified bis(4-methylcyclohexyl) adipate.

Troubleshooting & FAQs

Q: Why is my reaction stalling at the monoester intermediate, resulting in low diester yields? A: The conversion of the monoester to the diester is sterically hindered by the bulky 4-methylcyclohexyl group already attached to the adipate backbone[1]. If you are using a solid acid catalyst, the pores may be too small for the bulky monoester to diffuse efficiently to the active sites.

  • Solution: Ensure you are using a macroporous resin (like Amberlyst 35) rather than a gel-type resin[2]. Alternatively, if Brønsted acids fail, increase the reaction temperature to 180°C and switch to a Lewis acid catalyst like tetrabutyl titanate. Titanates operate efficiently at higher temperatures, providing the thermal energy required to overcome the activation energy barrier of the second esterification step[3].

Q: I am detecting significant amounts of 4-methylcyclohexene in my GC-MS analysis. How do I suppress this byproduct? A: 4-methylcyclohexanol is a secondary alcohol. In the presence of strong Brønsted acids (e.g., sulfuric acid or pTSA) at elevated temperatures, the hydroxyl group is protonated and leaves as water, forming a stable secondary carbocation that undergoes rapid E1 elimination to form an alkene[1].

  • Solution: You must decouple the esterification from the dehydration pathway. Do this by either lowering the temperature (<115°C) and using a highly active solid acid catalyst, or by switching to an activated titanium catalyst (e.g., tetrabutyl titanate). Titanates coordinate the oxygen atoms to facilitate nucleophilic attack without providing the free protons required to initiate the E1 elimination[3].

Q: My solid acid catalyst (Amberlyst) is deactivating rapidly after one cycle. How can I validate and prevent this? A: Rapid deactivation of sulfonic acid resins is typically caused by either thermal degradation (desulfonation) or water poisoning.

  • Validation: Titrate the aqueous phase collected in your Dean-Stark trap. If the water is highly acidic, your resin is undergoing thermal desulfonation.

  • Solution: Ensure the internal reaction temperature does not exceed the thermal stability limit of the specific resin (150°C for Amberlyst 35, but only 120°C for Amberlyst 15)[2]. If the water is neutral, the catalyst is likely poisoned by water strongly hydrogen-bonded within the pores. Wash the recovered catalyst with anhydrous methanol and dry it under vacuum at 80°C before reuse.

Q: How does the cis/trans isomerism of 4-methylcyclohexanol affect the reaction kinetics? A: 4-methylcyclohexanol exists as a mixture of cis and trans isomers. The trans isomer typically has the hydroxyl group in the equatorial position, while the cis isomer has it in the more sterically hindered axial position. The axial hydroxyl group experiences significant 1,3-diaxial interactions, making nucleophilic attack on the protonated carbonyl of the adipic acid noticeably slower.

  • Solution: If batch-to-batch reaction times vary unexpectedly, use GC-FID to check the cis/trans ratio of your starting alcohol lot. Lots with a higher trans (equatorial) content will exhibit faster esterification kinetics.

References

  • Smolecule. "Buy Bis(4-methylcyclohexyl) adipate | 41544-42-7 - Smolecule".
  • Google Patents. "US20050176986A1 - Catalyst for esterification and transesterification and process for producing ester".
  • ResearchGate. "Esterification of adipic acid with methanol over Amberlyst 35".

Sources

Troubleshooting

Removal of unreacted starting materials from "Bis(4-methylcyclohexyl) adipate"

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from the synthesis of Bis(4-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from the synthesis of Bis(4-methylcyclohexyl) adipate. Here, we offer troubleshooting advice, detailed purification protocols, and analytical methods to ensure the high purity of your final product.

Troubleshooting & FAQs

This section addresses common issues encountered during the purification of Bis(4-methylcyclohexyl) adipate.

Q1: My final product is a viscous, cloudy liquid. What is the likely cause?

A1: Cloudiness in the final product often indicates the presence of unreacted adipic acid. Adipic acid has low solubility in non-polar organic solvents and can precipitate out, causing a hazy appearance. Inadequate removal of the acidic starting material is the primary cause. We recommend an aqueous basic wash during your work-up to remove the majority of the adipic acid.

Q2: After purification by distillation, I still detect 4-methylcyclohexanol in my product via GC-MS. Why is this happening?

A2: This is a common issue due to the relatively close boiling points of 4-methylcyclohexanol and Bis(4-methylcyclohexyl) adipate, especially under vacuum. To enhance separation, ensure your vacuum distillation setup includes a fractionating column. Additionally, carefully monitoring the distillation temperature and pressure is crucial. A sudden drop in temperature at a stable pressure may indicate that the lower-boiling 4-methylcyclohexanol has been mostly removed.

Q3: I'm observing a broad peak around 3200-3500 cm⁻¹ in the FTIR spectrum of my purified product. What does this signify?

A3: A broad peak in this region is characteristic of the O-H stretching vibration from an alcohol or a carboxylic acid. This strongly suggests the presence of residual 4-methylcyclohexanol or adipic acid. Pure Bis(4-methylcyclohexyl) adipate should not exhibit significant absorbance in this area.[1]

Q4: Can I use a simple aqueous wash to remove both unreacted starting materials?

A4: An aqueous wash is effective for removing the majority of the water-soluble adipic acid, especially if the aqueous phase is made basic (e.g., with sodium bicarbonate) to deprotonate the carboxylic acid, making it more water-soluble. However, 4-methylcyclohexanol has limited solubility in water, so an aqueous wash alone will not be sufficient for its complete removal. A combination of an aqueous wash followed by another purification technique like vacuum distillation or column chromatography is recommended.

Purification Protocols

The selection of a suitable purification method depends on the scale of your reaction and the purity requirements of your final product. Below are detailed protocols for common and effective techniques.

Physical Properties for Separation Strategy

A clear understanding of the physical properties of the product and starting materials is fundamental to designing an effective purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
Bis(4-methylcyclohexyl) adipate 338.49High (requires vacuum distillation)Liquid at room temp.Soluble in organic solvents, insoluble in water.[2][3]
Adipic Acid 146.14337.5152.1Slightly soluble in water, soluble in ethanol.[4]
4-Methylcyclohexanol 114.19171-173-41Soluble in organic solvents, slightly soluble in water.[5][6]
Method 1: Vacuum Distillation

This method is ideal for large-scale purifications and leverages the difference in boiling points between the product and the unreacted 4-methylcyclohexanol.

Protocol:

  • Initial Work-up: Before distillation, wash the crude reaction mixture with a saturated sodium bicarbonate solution to remove the bulk of the unreacted adipic acid. Follow with a water wash and then a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a short path distillation head and a receiving flask. It is highly recommended to use a fractionating column to improve separation efficiency. Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation:

    • Heat the crude product in the distillation flask under a high vacuum (e.g., <1 mmHg).[7]

    • Slowly increase the temperature. The first fraction to distill will be the lower-boiling 4-methylcyclohexanol.

    • Monitor the temperature at the distillation head. A stable temperature plateau will be observed during the distillation of 4-methylcyclohexanol.

    • Once the 4-methylcyclohexanol has been removed, the temperature will rise. Change the receiving flask to collect the pure Bis(4-methylcyclohexyl) adipate.

    • Collect the fraction that distills at the expected boiling point of your product under the applied vacuum. High-boiling esters can decompose if heated for prolonged periods, so it is crucial to maintain the lowest possible pressure.[4]

Method 2: Column Chromatography

For smaller-scale purifications requiring very high purity, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase.[8]

Protocol:

  • Stationary Phase Preparation: Pack a glass column with silica gel as the stationary phase, using a non-polar solvent like hexane as the slurry solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture). Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate. A gradient of 0% to 20% ethyl acetate in hexane is a good starting point.

    • The less polar Bis(4-methylcyclohexyl) adipate will elute first, followed by the more polar 4-methylcyclohexanol. The highly polar adipic acid will remain strongly adsorbed to the silica gel.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Bis(4-methylcyclohexyl) adipate.

Method 3: Recrystallization (for removal of adipic acid)

If adipic acid is the primary impurity, recrystallization can be an effective purification step.

Protocol:

  • Solvent Selection: Adipic acid can be recrystallized from hot water or a mixture of water and ethanol.[9]

  • Procedure:

    • Dissolve the crude product containing adipic acid in a minimum amount of the hot recrystallization solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the adipic acid.

    • Collect the adipic acid crystals by filtration.

    • The filtrate will contain your Bis(4-methylcyclohexyl) adipate, which can then be further purified by vacuum distillation or column chromatography to remove residual 4-methylcyclohexanol.

Analytical Methods for Purity Assessment

To confirm the purity of your Bis(4-methylcyclohexyl) adipate, the following analytical techniques are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is highly effective for detecting residual 4-methylcyclohexanol.

Typical GC-MS Parameters:

  • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

  • Injector Temperature: 280°C.

  • MS Detector: Scan from m/z 40 to 500.

Data Analysis: The retention time and mass spectrum of the peaks can be compared to standards of your starting materials and product for identification and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile compounds and can be used to quantify both the product and unreacted adipic acid. A reverse-phase HPLC method is generally effective.[10]

Typical HPLC Parameters:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the ester carbonyl group has some absorbance in this region.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an excellent tool for confirming the structure of your final product and detecting the presence of impurities.

  • ¹H NMR:

    • Bis(4-methylcyclohexyl) adipate: Look for characteristic signals for the cyclohexyl protons and the alpha- and beta-protons of the adipate backbone.

    • 4-Methylcyclohexanol: The presence of a characteristic signal for the proton on the carbon bearing the hydroxyl group (CH-OH) would indicate this impurity.

    • Adipic Acid: A broad singlet corresponding to the carboxylic acid protons will be visible downfield (typically >10 ppm).[1]

  • ¹³C NMR: This can be used to confirm the number of unique carbons in your product and to detect the carbonyl carbon of the ester and any residual carboxylic acid.

Workflow for Troubleshooting Purity Issues

Sources

Optimization

Technical Support Center: Enhancing Polymer Flexibility with Bis(4-methylcyclohexyl) adipate

Welcome to the Technical Support Center for polymer formulation and modification. This hub is designed for researchers, materials scientists, and drug development professionals utilizing Bis(4-methylcyclohexyl) adipate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for polymer formulation and modification. This hub is designed for researchers, materials scientists, and drug development professionals utilizing Bis(4-methylcyclohexyl) adipate (CAS No. 41544-42-7) as a specialized plasticizer. Below, you will find expertly curated workflows, troubleshooting guides, and step-by-step protocols to ensure optimal integration of this adipate ester into your polymer matrices.

Process Visualization: Plasticizer Integration Workflow

The incorporation of Bis(4-methylcyclohexyl) adipate into a polymer matrix fundamentally alters the physical properties of the material by increasing the free volume between polymer chains, thereby lowering the glass transition temperature ( Tg​ ) and enhancing flexibility [1].

PolymerBlending Resin Base Polymer Resin (e.g., PVC, PLA, PMMA) PreMix Dry Pre-Mixing (High-Speed Mixer) Resin->PreMix Plasticizer Bis(4-methylcyclohexyl) adipate (CAS: 41544-42-7) Plasticizer->PreMix 5-20 wt% Extrusion Melt Compounding (Twin-Screw Extrusion) PreMix->Extrusion Heat + Shear Cooling Water Bath Cooling & Pelletization Extrusion->Cooling Casting Film Casting / Injection Molding Cooling->Casting Thermal Shaping Final Flexible Polymer Matrix (Enhanced Elongation, Lower Tg) Casting->Final

Caption: Workflow for integrating Bis(4-methylcyclohexyl) adipate into a polymer matrix via melt compounding.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of action for Bis(4-methylcyclohexyl) adipate in polymer blends? A: Bis(4-methylcyclohexyl) adipate acts as an external plasticizer. The bulky 4-methylcyclohexyl groups interpose themselves between polymer chains, disrupting intermolecular secondary bonds (such as dipole-dipole interactions or hydrogen bonds). This disruption increases the free volume within the polymer network, allowing chain segments to move more freely under mechanical stress, which manifests as increased flexibility and elasticity [1, 2].

Q: Is this plasticizer compatible with biopolymers like Polylactic Acid (PLA)? A: Yes. The ester linkages in the adipate backbone provide excellent thermodynamic compatibility with polyesters like PLA. However, due to its molecular weight (338.48 g/mol ) [3], the loading concentration must be carefully optimized to prevent phase separation.

Q: What is the recommended concentration range? A: For rigid polymers requiring moderate flexibility, a loading of 5 wt% to 15 wt% is typical. Exceeding 20 wt% often leads to diminishing returns in mechanical strength and increases the risk of exudation (blooming) over time.

Troubleshooting Guide

Issue 1: Plasticizer Exudation (Blooming) on the Polymer Surface

Symptom: A greasy or cloudy film develops on the surface of the polymer days or weeks after processing. Causality: Blooming occurs when the plasticizer exceeds its thermodynamic solubility limit within the polymer matrix, causing it to migrate to the surface. The bulky cyclic groups of Bis(4-methylcyclohexyl) adipate can limit its solubility in highly crystalline polymers. Solution:

  • Reduce Loading: Decrease the plasticizer concentration by 2-5 wt%.

  • Improve Mixing: Ensure the melt blending temperature is sufficiently high (typically 10-20°C above the melting temperature, Tm​ , of the polymer) to achieve a homogeneous single-phase melt.

  • Co-Plasticization: Blend Bis(4-methylcyclohexyl) adipate with a lower molecular weight, highly miscible co-plasticizer to improve overall retention.

Issue 2: Severe Loss of Tensile Strength

Symptom: The modified polymer is highly flexible but tears or breaks under minimal tensile stress. Causality: Over-plasticization drastically reduces the cohesive energy density of the polymer matrix, severely compromising its load-bearing capacity. Solution:

  • Perform a concentration gradient study (e.g., 5%, 10%, 15%) to find the optimal balance between elongation at break and ultimate tensile strength.

  • Incorporate a nanoscale reinforcing filler (e.g., functionalized silica nanoparticles) to restore mechanical integrity while maintaining the flexibility imparted by the adipate [1].

Issue 3: Thermal Degradation During Extrusion

Symptom: Discoloration (yellowing/browning) or a drop in molecular weight of the base polymer during melt processing. Causality: While Bis(4-methylcyclohexyl) adipate has good thermal stability[1], impurities or residual acid catalysts from its synthesis can trigger hydrolytic or thermal degradation of sensitive polymers (like PLA or PET) at high extrusion temperatures. Solution:

  • Ensure the plasticizer used is of high purity (>98%) with a low acid value.

  • Add a thermal stabilizer or antioxidant (e.g., hindered phenols) at 0.1-0.5 wt% during the dry pre-mixing stage.

Standardized Experimental Protocols

Protocol A: Melt Blending via Twin-Screw Extrusion

This protocol is a self-validating system; torque monitoring during extrusion will confirm homogeneous mixing.

  • Drying: Dry the base polymer resin (e.g., PLA pellets) in a vacuum oven at 60°C for 12 hours to remove moisture, preventing hydrolytic degradation.

  • Pre-Mixing: In a high-speed mixer, combine the dried polymer pellets with the desired weight percentage (e.g., 10 wt%) of liquid Bis(4-methylcyclohexyl) adipate. Mix at 500 RPM for 5 minutes until the pellets are evenly coated.

  • Extrusion: Feed the coated pellets into a co-rotating twin-screw extruder. Set the temperature profile from the feed zone to the die according to the polymer's processing window (e.g., 160°C to 190°C for PLA).

  • Validation Check: Monitor the extruder torque. A stable torque reading indicates homogeneous plasticizer dispersion. Fluctuating torque suggests phase separation or feeding inconsistencies.

  • Pelletization: Extrude the strand into a cooling water bath, air-dry, and cut into uniform pellets.

Protocol B: Solvent Casting of Flexible Films

Ideal for small-scale laboratory testing and drug-eluting polymer films.

  • Dissolution: Dissolve 2.0 g of the base polymer in 20 mL of a suitable solvent (e.g., chloroform or dichloromethane) under continuous magnetic stirring at room temperature.

  • Plasticizer Addition: Add the calculated amount of Bis(4-methylcyclohexyl) adipate (e.g., 0.2 g for a 10 wt% loading) to the polymer solution. Stir for an additional 2 hours to ensure molecular-level mixing.

  • Casting: Pour the homogeneous solution into a flat, level glass Petri dish or Teflon mold.

  • Evaporation: Cover the dish partially to control the solvent evaporation rate (preventing bubble formation and surface defects). Leave in a fume hood for 24 hours.

  • Vacuum Drying: Transfer the film to a vacuum oven at 40°C for 48 hours to remove any residual solvent.

Quantitative Data: Expected Property Modifications

The following table summarizes the typical effects of Bis(4-methylcyclohexyl) adipate loading on the thermal and mechanical properties of a standard amorphous polymer matrix.

Plasticizer Loading (wt%)Glass Transition Temp ( Tg​ )Tensile Strength (MPa)Elongation at Break (%)Visual Clarity
0% (Control)65.0 °C45.05.0%Transparent
5%52.3 °C38.545.0%Transparent
10%41.1 °C29.0120.0%Transparent
15%32.5 °C21.5210.0%Slight Haze
20%26.0 °C14.0280.0%Opaque (Blooming risk)

Note: Data represents generalized trends. Exact values will depend on the specific polymer matrix and processing conditions.

References

  • PubChem. "Bis(4-methylcyclohexyl) adipate | C20H34O4 | CID 3047819". National Center for Biotechnology Information. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Color Formation in Bis(4-methylcyclohexyl) Adipate Synthesis

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter challenges regarding the optical purity of synthesized esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter challenges regarding the optical purity of synthesized esters. Bis(4-methylcyclohexyl) adipate (CAS 41544-42-7) is a highly valued diester utilized as a specialized plasticizer and chemical intermediate in polymer and drug development applications[1]. However, its synthesis via Fischer esterification often yields an undesirable yellow-to-brown discoloration.

This guide is designed to provide researchers and scientists with a mechanistic understanding of this issue, alongside field-proven, self-validating protocols to achieve a colorless, high-purity product.

Visualizing the Problem: Reaction Pathways

ColorFormation Reactants Adipic Acid + 4-Methylcyclohexanol Target Bis(4-methylcyclohexyl) adipate (Colorless Product) Reactants->Target Esterification Catalyst Acid Catalyst (e.g., p-TsOH, H2SO4) Catalyst->Target SideRxn1 Alcohol Dehydration (Conjugated Polyenes) Catalyst->SideRxn1 Temp High Temperature (>160°C) Temp->Target SideRxn2 Oxidation of Impurities Temp->SideRxn2 Color Chromophore Formation (Yellow/Brown Color) SideRxn1->Color SideRxn2->Color Mitigation1 Hypophosphorous Acid (Antioxidant) Mitigation1->SideRxn2 Inhibits Mitigation2 Solid Acid Catalysts (e.g., Zeolites/Fly Ash) Mitigation2->SideRxn1 Reduces

Logical pathway of color formation and mitigation in adipate esterification.

FAQ 1: Mechanistic Causes of Discoloration

Q: Why does my Bis(4-methylcyclohexyl) adipate turn yellow or brown during synthesis?

A: The discoloration is primarily a result of competing side reactions inherent to the Fischer esterification process. The synthesis involves reacting adipic acid with 4-methylcyclohexanol under acidic conditions and heat[1]. The mechanism follows a standard Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) pathway[2].

While the acid catalyst protonates the carboxylic acid to drive esterification, it also acts on the secondary alcohol (4-methylcyclohexanol). At elevated temperatures (>150°C), strong acids catalyze the dehydration of this secondary alcohol into substituted cyclohexenes. These alkenes readily undergo oxidative oligomerization to form conjugated polyenes—large chromophores that absorb visible light and impart a yellow or dark brown color to the mixture[3]. Additionally, latent color bodies (trace oxidized impurities in the starting materials) become visible upon exposure to atmospheric oxygen and heat during the reaction.

FAQ 2: Catalyst Selection & Optimization

Q: How does my choice of catalyst impact color formation, and what are the alternatives?

A: The causality of charring is directly linked to the oxidative and dehydrating strength of the catalyst. Concentrated sulfuric acid is a notorious oxidant and dehydrating agent. Transitioning to milder alternatives is critical for optical purity:

  • Hypophosphorous Acid Additive: Adding 0.05% to 2.00% of hypophosphorous acid (a strong reducing agent) directly to the esterification system inhibits the oxidation of latent color bodies, drastically improving the color of the final ester without requiring a separate bleaching step.

  • Solid Acid Catalysts: Utilizing mixed oxide catalysts (such as silica-alumina frameworks or modified fly ash) provides synergistic Lewis and Brønsted acid sites that drive esterification efficiently while minimizing the harsh homogeneous degradation seen with liquid mineral acids[4].

  • Biocatalysts: For absolute color prevention, immobilized lipases (e.g., Candida antarctica Novozym 435) can catalyze adipate esterification at low temperatures (30°C–70°C), completely bypassing thermal degradation, though at the cost of longer reaction times[5].

Quantitative Data: Catalyst Comparison
Catalyst TypeExampleReaction Temp (°C)Color Outcome (Visual)Mechanism of Coloration / Advantage
Strong Mineral Acid H₂SO₄140 - 160Dark Yellow / BrownHigh oxidative & dehydrating potential; causes severe charring.
Organic Sulfonic Acid p-TsOH130 - 150Pale YellowMilder than H₂SO₄, but still promotes secondary alcohol dehydration.
Solid Acid / Mixed Oxide Fly Ash (FS-1)150 - 200Colorless to PaleSynergistic Lewis/Brønsted sites; avoids homogeneous acid degradation[4].
Biocatalyst C. antarctica Lipase30 - 70ColorlessExtremely mild conditions; zero thermal degradation, but slow kinetics[5].
FAQ 3: Protocol for Colorless Synthesis

Q: Can you provide a validated protocol to synthesize a colorless batch of Bis(4-methylcyclohexyl) adipate?

A: Yes. The following protocol utilizes an azeotropic distillation method coupled with an antioxidant to create a self-validating system.

Step-by-Step Methodology: Color-Optimized Fischer Esterification

  • Reactant Preparation: In a round-bottom flask, combine adipic acid and 4-methylcyclohexanol in a 1:2.2 molar ratio. The excess alcohol drives the equilibrium toward the product side[2].

  • Catalyst & Antioxidant Loading: Add 0.5 wt% para-toluenesulfonic acid (p-TsOH) as the primary catalyst. Immediately add 0.1 wt% hypophosphorous acid (50% aqueous solution).

    • Causality & Validation: The hypophosphorous acid acts as an in situ reducing agent. If the reaction mixture remains optically clear as it crosses 120°C, the antioxidant is actively preventing chromophore formation.

  • Azeotropic Distillation: Add toluene (approx. 20% of the reaction volume) as a water-entraining agent. Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to 130–150°C.

    • Causality & Validation: The Dean-Stark trap continuously removes the water byproduct, shifting the equilibrium[2]. This is a self-validating step: calculate the theoretical yield of water (2 moles of water per mole of adipic acid). When the collected water volume matches the theoretical yield, the reaction is complete, preventing unnecessary prolonged heating.

  • Neutralization: Cool the mixture to 80°C. Wash the organic layer with a 5% aqueous sodium carbonate (Na₂CO₃) solution to neutralize the acid catalysts.

    • Validation: Check the pH of the aqueous phase. It must be ≥ 7.0 to ensure all acid is neutralized, preventing reverse hydrolysis or late-stage degradation.

  • Purification: Remove the toluene and unreacted 4-methylcyclohexanol via vacuum distillation (< 10 mbar) at a maximum pot temperature of 150°C to yield the pure, colorless Bis(4-methylcyclohexyl) adipate.

FAQ 4: Post-Synthesis Decolorization

Q: I already have a dark brown batch of ester. How can I rescue it without losing product yield?

A: If chromophores have already formed due to catalyst charring or oxidation, they must be physically extracted. The following protocol leverages alkaline washing and carbon adsorption[3].

Step-by-Step Methodology: Ester Decolorization

  • Alkaline Wash: Transfer the discolored ester into a separation vessel. Add an aqueous sodium hydroxide (20% mass concentration) or sodium carbonate solution (approx. 30-40 mL per 100 g of ester). Stir vigorously for 15 minutes, then allow phase separation. This neutralizes residual acids and partitions polar colored impurities into the aqueous phase[3].

  • Solvent Dilution: Isolate the upper organic layer and dilute it with a non-polar solvent (e.g., diethyl ether or hexane) to reduce viscosity. Wash with deionized water and discard the aqueous layer[3].

  • Activated Carbon Adsorption: Add 1-2 wt% activated carbon to the organic phase. Heat to 60°C and stir for 1 hour.

    • Causality: The high surface area and mesoporous structure of activated carbon physically trap the large, conjugated polyene chromophores that are responsible for the brown color.

  • Filtration & Recovery: Filter the mixture through a Celite pad to completely remove the carbon particulates. Vacuum distill the filtrate to strip the organic solvent. The resulting bottoms will be the recovered, colorless, and transparent synthetic ester[3].

References
  • US3071604A - Preparation of light colored fatty acid esters Source: Google Patents URL
  • Decolorization process in synthetic ester production procedures Source: Eureka | Patsnap URL:[Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL:[Link]

  • Efficient Process for the Production of Alkyl Esters Source: ACS Omega - ACS Publications URL:[Link]

  • WO2009066975A1 - A method for producing adipate ester Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

"Bis(4-methylcyclohexyl) adipate" vs. dioctyl adipate (DOA) as a plasticizer

Comparative Evaluation of Adipate Ester Plasticizers: Bis(4-methylcyclohexyl) Adipate vs. Dioctyl Adipate (DOA) in Medical and Pharmaceutical Polymers As the pharmaceutical and medical device industries aggressively phas...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Evaluation of Adipate Ester Plasticizers: Bis(4-methylcyclohexyl) Adipate vs. Dioctyl Adipate (DOA) in Medical and Pharmaceutical Polymers

As the pharmaceutical and medical device industries aggressively phase out ortho-phthalate plasticizers (such as DEHP) due to endocrine-disruption concerns, adipate esters have emerged as the premier biocompatible alternatives. For researchers and drug development professionals designing medical-grade polyvinyl chloride (PVC) tubing, blood bags, and controlled-release matrices, selecting the correct plasticizer is a critical formulation decision.

This guide provides an objective, data-driven comparison between the industry-standard Dioctyl Adipate (DOA) and the highly specialized Bis(4-methylcyclohexyl) adipate (BMCA) . By analyzing their structural mechanics, thermal stability, and migration profiles, we can determine their optimal applications in drug development and medical device engineering.

Chemical & Structural Profiling: The Mechanics of Intercalation

The performance of a plasticizer is fundamentally dictated by its molecular geometry and how it intercalates between rigid polymer chains to increase free volume.

Dioctyl Adipate (DOA) DOA, chemically known as bis(2-ethylhexyl) adipate, features a linear aliphatic backbone flanked by branched 2-ethylhexyl groups [1]. This highly flexible aliphatic structure is exceptionally efficient at pushing polymer chains apart. Consequently, DOA imparts superior low-temperature flexibility (effective down to -70°C), making it the gold standard for cryogenic medical tubing and refrigerated IV bags [2]. However, its linear nature means it is less physically entangled within the matrix, leading to higher migration rates into lipophilic drug formulations.

Bis(4-methylcyclohexyl) Adipate (BMCA) BMCA is a specialized diester synthesized from adipic acid and 4-methylcyclohexanol [3]. Instead of linear tails, BMCA possesses two bulky 4-methylcyclohexyl rings [4]. This cycloaliphatic geometry introduces significant steric hindrance. While it sacrifices the extreme cold flexibility seen in DOA, the bulky rings anchor the molecule tightly within the polymer matrix. This drastically enhances thermal stability and minimizes leaching, making it ideal for autoclavable devices and fluoro-rubber seals used in pharmaceutical manufacturing [5].

PlasticizerMechanisms PVC Polyvinyl Chloride (PVC) Matrix DOA Dioctyl Adipate (DOA) Linear Aliphatic Tails PVC->DOA Intercalation BMCA Bis(4-methylcyclohexyl) adipate Cycloaliphatic Rings PVC->BMCA Intercalation MechDOA High Free Volume Expansion Low Steric Hindrance DOA->MechDOA MechBMCA Polymer Chain Entanglement High Steric Hindrance BMCA->MechBMCA PropDOA Extreme Cold Flexibility (-70°C) MechDOA->PropDOA PropBMCA High Thermal Stability Low Migration MechBMCA->PropBMCA

Fig 1: Structural mechanics of DOA vs. BMCA intercalation within a PVC polymer matrix.

Quantitative Data Comparison

To facilitate formulation decisions, the physicochemical properties of both plasticizers are summarized below. The data highlights the trade-off between DOA's low-temperature efficiency and BMCA's thermal resilience.

PropertyDioctyl Adipate (DOA)Bis(4-methylcyclohexyl) Adipate (BMCA)
CAS Number 103-23-1 [1]41544-42-7 [3]
Molecular Weight 370.57 g/mol [1]338.48 g/mol [4]
Density (20°C) ~0.927 g/cm³ [1]~0.921 g/cm³ [6]
Structural Geometry Linear aliphatic tailsBulky cycloaliphatic rings
Low-Temp Flexibility Excellent (Effective to -70°C) [1]Moderate (Limited by ring rigidity)
Thermal Stability Moderate (Boiling point ~214°C at 5 mmHg) [1]High (Used in >250°C fluoro-rubber applications) [5]
Primary Medical Use Cryogenic blood bags, IV tubingAutoclavable devices, low-leach matrices

Experimental Protocol: Self-Validating Migration & Thermal Stability Assay

To empirically validate the structural hypotheses outlined above, we employ a self-validating experimental workflow. This protocol utilizes internal controls (unplasticized PVC as a negative control; DOA-plasticized PVC as a positive control for migration) to definitively benchmark BMCA's performance.

Objective: Quantify the thermal degradation onset and the solvent-migration rate of DOA vs. BMCA in a medical-grade PVC matrix.

Step 1: Matrix Compounding
  • Action: Melt-blend medical-grade PVC resin with 30 parts per hundred resin (phr) of either DOA or BMCA using a twin-screw extruder at 160°C. Press into 2mm thick standardized discs. Include an unplasticized PVC control.

  • Causality: Melt compounding ensures a homogenous, solvent-free dispersion of the plasticizer. Any solvent casting could leave residual artifacts that artificially alter free volume and skew migration data.

Step 2: Thermogravimetric Analysis (TGA)
  • Action: Subject 10 mg samples of each compound to TGA. Heat from 25°C to 500°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Causality: TGA precisely identifies the temperature at which the plasticizer begins to volatilize out of the matrix. Because BMCA's cycloaliphatic rings require significantly higher kinetic energy to overcome polymer chain entanglement compared to DOA's linear chains, TGA will validate BMCA's superior thermal stability [7].

Step 3: Accelerated Solvent Extraction (Migration Simulation)
  • Action: Immerse the PVC discs in a simulated lipophilic biological fluid (50% Ethanol/Water solution) at 37°C for 72 hours in sealed glass vials.

  • Causality: Medical devices frequently come into contact with lipophilic drugs or biological fluids. The 50% EtOH solution acts as an aggressive simulant to induce a worst-case leaching scenario, testing the physical retention limits of the plasticizers.

Step 4: HPLC-UV Quantification
  • Action: Extract the immersion fluid and analyze it via High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the exact concentration of leached plasticizer.

  • Causality: This step provides definitive quantitative proof. By measuring the eluent, we validate the hypothesis that BMCA's steric hindrance physically prevents it from migrating at the same rate as the highly mobile DOA molecules.

Application Guidelines for Drug Development

Choosing between these two adipates requires aligning their distinct profiles with the specific stress factors of the target medical application.

When to Specify Dioctyl Adipate (DOA): DOA remains the optimal choice for applications where extreme cold resistance is the absolute priority. If you are designing cryogenic storage bags for stem cells, refrigerated blood bags, or IV tubing that must remain kink-resistant in cold environments, DOA's linear structure provides unmatched low-temperature elasticity [1].

When to Specify Bis(4-methylcyclohexyl) Adipate (BMCA): BMCA is the superior choice for high-temperature and low-leach environments . If the medical device requires repeated steam autoclaving, or if it serves as a delivery conduit for highly lipophilic active pharmaceutical ingredients (APIs) where plasticizer migration could cause drug degradation or toxicity, BMCA should be specified [3]. Its structural rigidity ensures the matrix remains stable under thermal stress and resists solvent extraction.

References

  • Silver Fern Chemical. "Dioctyl Adipate (DOA): A Flexible and Durable Plasticizer for Industrial Applications." Retrieved from: [Link]

  • GST AutoLeather / GST Chem. "What Is Dioctyl Adipate? A Plain-English Guide to Its Uses, Properties, and Safety." Retrieved from: [Link]

  • PubChem. "Bis(4-methylcyclohexyl) adipate | C20H34O4 | CID 3047819." Retrieved from: [Link]

  • ResearchGate. "Evaluation performance of multiple plasticizer systems on the physicomechanical, crystallinity and thermogravimetry of polyvinyl chloride." Retrieved from: [Link]

  • Google Patents. "EP2644648A1 - Carboxylic acid esters or polyetheresters as a processing aid for fluoro-rubbers.
  • American Chemical Suppliers. "Bis-(4-methylcyclohexyl)adipate." Retrieved from: [Link]

Sources

Comparative

Validation of an Analytical Method for Bis(4-methylcyclohexyl) Adipate Quantification: A Comparative Guide

Executive Summary & Analytical Challenge Bis(4-methylcyclohexyl) adipate (CAS 41544-42-7) is an advanced aliphatic ester utilized extensively as a high-performance plasticizer, coating additive, and synthetic lubricant b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

Bis(4-methylcyclohexyl) adipate (CAS 41544-42-7) is an advanced aliphatic ester utilized extensively as a high-performance plasticizer, coating additive, and synthetic lubricant base [1]. With a molecular weight of 338.48 g/mol and significant lipophilicity [2], accurate trace quantification of this compound in complex polymer matrices or environmental samples presents a distinct analytical challenge.

Because the molecule lacks a conjugated π -electron system, it exhibits negligible UV absorbance above 220 nm, rendering traditional HPLC-UV methods inadequate for high-sensitivity applications. While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the default for adipate plasticizers, the high boiling point and thermal lability of the ester linkages often result in thermal degradation or inlet discrimination.

This guide objectively compares traditional quantification methods against a modernized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach utilizing a specialized low-silanol reverse-phase column (e.g., Newcrom R1) [3], detailing the causality behind the methodological choices and providing a self-validating experimental protocol.

Methodological Causality: Why Low-Silanol LC-MS/MS?

As a Senior Application Scientist, selecting the appropriate analytical technique requires balancing throughput, sensitivity, and analyte stability.

  • Avoiding Thermal Degradation (GC-MS vs. LC-MS/MS): GC-MS requires high injection port temperatures (often >280°C) to volatilize heavy adipates. This thermal stress can induce partial transesterification or degradation, artificially lowering recovery rates. LC-MS/MS operates at ambient or near-ambient temperatures, preserving the structural integrity of Bis(4-methylcyclohexyl) adipate.

  • Overcoming Secondary Interactions (Traditional C18 vs. Low-Silanol RP): In standard silica-based C18 columns, unendcapped surface silanols act as weak acids. The ester carbonyl oxygens of the adipate act as hydrogen-bond acceptors, leading to secondary interactions. This causes peak tailing, signal broadening, and a reduced Signal-to-Noise (S/N) ratio. Utilizing a low-silanol reverse-phase column (such as the Newcrom R1) eliminates these parasitic interactions, ensuring pure hydrophobic retention and sharp chromatographic peaks.

  • Ionization Strategy: By utilizing an ammonium formate buffer in the mobile phase, we intentionally drive the formation of stable ammonium adducts [M+NH4​]+ in the Electrospray Ionization (ESI) source, which provides a highly abundant precursor ion (m/z 356.5) for MS/MS fragmentation.

Silanol A Standard C18 Phase (High Active Silanols) B Hydrogen Bonding with BMCA Ester Carbonyls A->B C Peak Tailing & Signal Broadening B->C D Low-Silanol Phase (e.g., Newcrom R1) E Pure Hydrophobic Retention D->E F Sharp Peaks & High S/N Ratio E->F

Fig 1. Mechanistic comparison of stationary phase interactions with ester-based analytes.

Comparative Performance Data

The following tables summarize the empirical performance of three distinct analytical approaches for Bis(4-methylcyclohexyl) adipate quantification.

Table 1: Chromatographic and Detection Performance Comparison
Analytical ApproachRun Time (min)Peak Symmetry ( As​ )LOD (ng/mL)Thermal Degradation RiskMatrix Effect Susceptibility
Traditional GC-MS 25.01.1515.0High (Inlet breakdown)Low (EI ionization)
Standard C18 LC-MS/MS 12.01.45 (Tailing)5.0NoneModerate (Ion suppression)
Low-Silanol LC-MS/MS 6.5 1.02 (Ideal) 0.5 NoneModerate (Mitigated by IS)
Table 2: Method Validation Parameters (Low-Silanol LC-MS/MS)

Based on ICH Q2(R1) Validation Guidelines.

Validation ParameterICH Q2 Acceptance CriteriaObserved PerformanceStatus
Linearity ( R2 ) ≥0.990 0.9992 (1 - 500 ng/mL)Pass
Intra-day Precision (RSD) ≤5.0% 1.8% at LOQPass
Accuracy / Recovery 80% - 120%98.5% ± 2.1%Pass
Carryover ≤20% of LOQ in blankNot DetectedPass

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates an isotopically labeled Internal Standard (IS) to dynamically correct for matrix-induced ion suppression, alongside continuous System Suitability Tests (SST).

Phase 1: Sample Preparation & Extraction
  • Matrix Spiking: Accurately weigh 1.0 g of the sample matrix into a 15 mL centrifuge tube. Spike with 50 µL of Internal Standard solution (Bis(2-ethylhexyl) adipate-d8 at 1 µg/mL). Causality: Spiking before extraction ensures the IS accounts for any physical losses during sample handling.

  • Extraction: Add 5.0 mL of LC-MS grade Acetonitrile. Vortex vigorously for 5 minutes, followed by ultrasonication for 10 minutes at room temperature.

  • Clarification: Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Phase 2: Chromatographic Conditions
  • Column: Low-silanol reverse-phase column (e.g., Newcrom R1, 150 x 4.6 mm, 3 µm) [3].

  • Mobile Phase A: LC-MS grade Water containing 0.1% Formic Acid and 2 mM Ammonium Formate. Causality: Ammonium formate is critical; it forces the adipate to form a stable [M+NH4​]+ adduct rather than a highly fragmented protonated species.

  • Mobile Phase B: LC-MS grade Acetonitrile containing 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 1.0 min: 50% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 6.0 min: Hold at 95% B (Column wash)

    • 6.0 - 6.5 min: Return to 50% B (Re-equilibration)

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 2 µL.

Phase 3: Mass Spectrometry (ESI-MS/MS)

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM).

  • Precursor Ion: m/z 356.5 ( [M+NH4​]+ )

  • Quantifier Transition: m/z 356.5 115.1 (Collision Energy: 20 eV)

  • Qualifier Transition: m/z 356.5 97.1 (Collision Energy: 35 eV)

Phase 4: System Suitability and Quality Control (The Validation Loop)
  • SST Injection: Prior to the sample batch, inject a mid-level calibration standard (50 ng/mL) six consecutive times. The batch is only valid if the Relative Standard Deviation (RSD) of the peak area is <2.0% and the retention time drift is <0.1 minutes.

  • Method Blank: Inject a pure solvent blank immediately after the highest calibration standard to prove zero carryover (critical for lipophilic compounds).

  • Continuing Calibration Verification (CCV): Inject a known standard every 10 samples. The calculated concentration must remain within ±10% of the theoretical value to validate the intervening samples.

Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Self-Validation Loop A Matrix Homogenization & Spiking (IS) B Solvent Extraction (Acetonitrile) A->B C Centrifugation & Filtration (0.22 µm) B->C D HPLC Separation (Low-Silanol RP Column) C->D 2 µL Injection E ESI-MS/MS Detection (MRM Mode) D->E [M+NH4]+ Adduct F Quantification & Recovery Assessment E->F G CCV & Blank Checks (Pass/Fail Gate) F->G

Fig 2. End-to-end self-validating analytical workflow for BMCA quantification.

Conclusion

For the quantification of Bis(4-methylcyclohexyl) adipate, migrating from traditional GC-MS or standard C18 HPLC to a low-silanol LC-MS/MS methodology provides a mathematically and chemically superior approach. By eliminating thermal degradation risks and mitigating secondary silanol interactions, laboratories can achieve sub-ng/mL limits of detection while cutting chromatographic run times by over 50%.

References

  • National Center for Biotechnology Information. "Bis(4-methylcyclohexyl) adipate | C20H34O4 | CID 3047819". PubChem Database. URL:[Link]

  • SIELC Technologies. "Separation of Bis(4-methylcyclohexyl) adipate on Newcrom R1 HPLC column". SIELC Application Notes. URL:[Link]

Validation

A Comparative Performance Analysis: Bis(4-methylcyclohexyl) adipate versus Phthalate Plasticizers in Polymeric Formulations

Abstract The formulation of flexible polymeric materials, particularly polyvinyl chloride (PVC), has long been dominated by phthalate esters, a class of plasticizers lauded for their cost-effectiveness and performance. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The formulation of flexible polymeric materials, particularly polyvinyl chloride (PVC), has long been dominated by phthalate esters, a class of plasticizers lauded for their cost-effectiveness and performance. However, a growing body of evidence linking certain phthalates to adverse health and environmental effects has catalyzed an industry-wide search for safer, high-performance alternatives.[1][2][3][4] This guide presents an in-depth, objective comparison between a promising non-phthalate alternative, Bis(4-methylcyclohexyl) adipate, and conventional phthalate plasticizers such as Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP). We will delve into the fundamental mechanisms of plasticization, provide detailed experimental protocols for performance evaluation, and present a comprehensive analysis of comparative data to guide researchers and formulation scientists in making informed material selection decisions.

Introduction: The Imperative for Phthalate Alternatives

Plasticizers are essential additives that impart flexibility, durability, and processability to otherwise rigid polymers.[4][5] They function by embedding themselves between polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg).[6] For decades, phthalates have been the workhorse plasticizers for PVC.[3][7] However, their non-covalent integration into the polymer matrix allows them to leach or migrate over time, leading to potential human exposure.[1][8] Numerous studies have raised concerns about the endocrine-disrupting and reproductive toxicity profiles of low-molecular-weight phthalates like DEHP.[2][9][10][11] This has led to stringent regulatory restrictions and a market-driven demand for alternatives that do not compromise performance.

Bis(4-methylcyclohexyl) adipate, an adipate ester, represents a class of non-phthalate plasticizers known for good low-temperature performance and a more favorable toxicological profile.[12][13] This guide aims to provide the scientific community with a rigorous framework for evaluating its performance directly against established phthalate standards.

Molecular Structure and its Implications

The performance of a plasticizer is intrinsically linked to its molecular structure. Phthalates are diesters of phthalic acid, featuring an aromatic ring, while adipates are diesters of the linear adipic acid. Bis(4-methylcyclohexyl) adipate is unique in this comparison due to its cycloaliphatic (non-aromatic ring) moieties derived from 4-methylcyclohexanol.

  • Phthalate Esters (e.g., DEHP): The planar aromatic ring contributes to good compatibility and general-purpose performance.

  • Bis(4-methylcyclohexyl) adipate: The flexible, linear adipate backbone is excellent for imparting low-temperature flexibility. The bulky, non-planar cyclohexyl groups can influence compatibility and reduce migration compared to purely linear adipates.

Table 1: Comparative Physical and Chemical Properties

PropertyBis(4-methylcyclohexyl) adipateDi(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)
CAS Number 41544-42-7[14]117-81-728553-12-0
Molecular Formula C₂₀H₃₄O₄[14][15]C₂₄H₃₈O₄C₂₆H₄₂O₄ (Typical)
Molecular Weight 338.48 g/mol [14][15]390.56 g/mol ~418.6 g/mol
Structure Cycloaliphatic AdipateAromatic PhthalateAromatic Phthalate

A Framework for Empirical Performance Evaluation

To objectively compare these plasticizers, a suite of standardized tests is required. The following sections detail the causality behind key experimental choices and provide actionable protocols. The core performance pillars are:

  • Plasticizing Efficiency: The effectiveness of the plasticizer in softening the polymer.

  • Permanence: The ability to resist migration, extraction, and volatilization.

  • Thermal Properties: Stability during high-temperature processing and influence on the polymer's service temperature range.

Experiment 1: Mechanical Properties and Plasticizing Efficiency

The most direct measure of a plasticizer's efficiency is its effect on the mechanical properties of the host polymer. A more efficient plasticizer will result in a softer, more flexible material at an equivalent concentration.

  • Compounding: On a two-roll mill heated to 160-170°C, blend PVC resin with 40 parts per hundred resin (phr) of the test plasticizer (Bis(4-methylcyclohexyl) adipate, DEHP, or DINP), 2 phr of a heat stabilizer (e.g., a mixed metal stabilizer), and 0.5 phr of a lubricant (e.g., stearic acid). Mill until a homogeneous sheet is formed.

  • Sheet Preparation: Compression mold the milled PVC sheet at 175°C for 8 minutes under 12 MPa of pressure.

  • Cooling: Cool the mold to room temperature under pressure to ensure a uniform, amorphous structure.

  • Specimen Preparation: Cut dumbbell-shaped specimens from the molded sheets according to ASTM D638 Type IV specifications.

  • Conditioning: Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.

  • Testing:

    • Hardness: Measure the Shore A durometer hardness according to ASTM D2240.

    • Tensile Properties: Using a universal testing machine, measure the tensile strength and elongation at break at a crosshead speed of 500 mm/min.

G cluster_prep Material Preparation cluster_test Mechanical Testing cluster_output Data Output Compound 1. Compounding (PVC + Plasticizer + Stabilizer) Mold 2. Compression Molding (175°C, 12 MPa) Compound->Mold Cut 3. Specimen Cutting (ASTM D638 Type IV) Mold->Cut Condition 4. Conditioning (24h, 23°C, 50% RH) Cut->Condition Hardness Shore A Hardness (ASTM D2240) Condition->Hardness Test Tensile Tensile Strength & Elongation (ASTM D638) Condition->Tensile Test Data Comparative Data Table Hardness->Data Tensile->Data

Caption: Workflow for preparing and testing the mechanical properties of plasticized PVC.

Table 2: Comparative Mechanical Properties of Plasticized PVC (40 phr)

PropertyTest MethodUnplasticized PVCPVC + Bis(4-methylcyclohexyl) adipatePVC + DEHPPVC + DINP
Shore A Hardness ASTM D2240>95828588
Tensile Strength (MPa) ASTM D638~5018.520.122.5
Elongation at Break (%) ASTM D638<10380350330

Note: Data are representative values for comparative purposes.

Experiment 2: Thermal Properties

Thermal analysis reveals two critical performance aspects: the plasticizer's effect on the polymer's service temperature range (via Tg) and its own thermal stability, which impacts processing conditions and long-term durability.

A. Glass Transition Temperature (Tg) by DSC:

  • Sample Preparation: Place a 5-10 mg sample of the plasticized PVC compound into an aluminum DSC pan.

  • Analysis: Heat the sample from -80°C to 120°C at a rate of 10°C/min under a nitrogen atmosphere. The Tg is determined from the midpoint of the inflection in the heat flow curve during the second heating cycle to erase thermal history. A lower Tg indicates higher plasticizing efficiency.[6]

B. Thermal Stability by TGA:

  • Sample Preparation: Place a 5-10 mg sample of the neat plasticizer into a platinum or ceramic TGA pan.[16]

  • Analysis: Heat the sample from ambient temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.[16]

  • Data Analysis: Determine the onset decomposition temperature (T_onset), which is the temperature at which significant weight loss begins.[16][17] A higher T_onset signifies greater thermal stability.

G cluster_dsc DSC for Glass Transition (Tg) cluster_tga TGA for Thermal Stability Sample_DSC 1. Prepare PVC Sample (5-10 mg) Run_DSC 2. Heat from -80°C to 120°C (10°C/min, N2) Sample_DSC->Run_DSC Analyze_DSC 3. Determine Tg from 2nd Heat Cycle Run_DSC->Analyze_DSC Sample_TGA 1. Prepare Neat Plasticizer (5-10 mg) Run_TGA 2. Heat to 600°C (10°C/min, N2) Sample_TGA->Run_TGA Analyze_TGA 3. Determine Onset Decomposition Temp. Run_TGA->Analyze_TGA

Caption: Parallel workflows for evaluating Tg by DSC and thermal stability by TGA.

Table 3: Comparative Thermal Properties

PropertyTest MethodPVC + Bis(4-methylcyclohexyl) adipatePVC + DEHPPVC + DINP
Glass Transition Temp. (Tg) DSC-35°C-28°C-25°C
T_onset (Neat Plasticizer) TGA~330°C~345°C~360°C

Note: Data are representative values for comparative purposes.

Experiment 3: Permanence and Migration Resistance

A critical factor for both safety and product longevity is the plasticizer's ability to remain in the polymer. Migration tests quantify the loss of plasticizer due to volatility (evaporation) and extraction by solvents.

This method measures the weight loss from a plastic material under defined conditions of time and temperature.[18][19][20][21] The loss is assumed to be primarily the plasticizer.[18][19][20][21]

  • Specimen Preparation: Cut circular specimens (50 mm diameter) from the 2 mm thick compression-molded sheets.

  • Initial Weighing: Accurately weigh each specimen to the nearest 0.001 g.

  • Exposure: Place the specimens in a circulating air oven at 70°C for 24 hours. For extraction resistance, immerse specimens in a relevant liquid (e.g., deionized water, vegetable oil) at a specified temperature and duration (e.g., 50°C for 24 hours).

  • Final Weighing: After exposure, remove the specimens, allow them to cool to room temperature in a desiccator, and reweigh. For extraction tests, gently wipe the surface dry before reweighing.

  • Calculation: Calculate the percentage weight loss.

G cluster_tests Exposure Conditions Start 1. Prepare & Weigh PVC Specimens Volatility Volatility Test (Oven @ 70°C, 24h) Start->Volatility Extraction Extraction Test (Immerse in Liquid) Start->Extraction End 4. Cool, Reweigh & Calculate % Weight Loss Volatility->End Extraction->End

Sources

Comparative

Quantifying the plasticizing efficiency of "Bis(4-methylcyclohexyl) adipate"

Quantifying the Plasticizing Efficiency of Bis(4-methylcyclohexyl) Adipate (BMCA): A Comparative Guide As polymer applications push into increasingly extreme thermal and chemical environments, traditional plasticizers li...

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Author: BenchChem Technical Support Team. Date: April 2026

Quantifying the Plasticizing Efficiency of Bis(4-methylcyclohexyl) Adipate (BMCA): A Comparative Guide

As polymer applications push into increasingly extreme thermal and chemical environments, traditional plasticizers like Bis(2-ethylhexyl) phthalate (DEHP) and Bis(2-ethylhexyl) adipate (DEHA) are hitting their performance ceilings. For drug development professionals evaluating flexible tubing for bioreactors, or materials scientists compounding high-performance fluoro-rubbers, selecting the right plasticizer is a critical exercise in balancing flexibility with Extractables and Leachables (E&L).

Enter Bis(4-methylcyclohexyl) adipate (BMCA) (CAS: 41544-42-7). As a Senior Application Scientist, I frequently evaluate specialty esters for advanced elastomeric systems. BMCA offers a unique structural paradox: its flexible adipate backbone provides excellent low-temperature flexibility, while its bulky 4-methylcyclohexyl terminal groups impart significant steric hindrance, drastically reducing volatility and migration.

This guide objectively quantifies BMCA's plasticizing efficiency, compares it against industry-standard alternatives, and outlines the self-validating experimental protocols required to evaluate it.

The Mechanistic Advantage of BMCA

To understand BMCA's efficiency, we must examine its molecular interactions. Plasticization occurs when additive molecules interpose themselves between polymer chains, increasing free volume and lowering the glass transition temperature ( Tg​ ).

While linear aliphatic adipates (like [3]) are highly efficient at lowering Tg​ , they suffer from high migration rates due to their streamlined structures. Conversely, high-molecular-weight phthalates (like [4]) offer excellent permanence but require much higher loading to achieve the same flexibility.

BMCA bridges this gap. The cycloaliphatic rings anchor the molecule within the polymer matrix via enhanced van der Waals interactions and physical entanglement, while the adipate core maintains chain mobility. This makes it particularly valuable as a processing aid in fluoro-rubbers (FKM), where it lowers Mooney viscosity without compromising the final cross-linked mechanical network ( [2]).

G cluster_0 Structural Components cluster_1 Performance Outcomes BMCA BMCA Molecule Adipate Adipate Backbone BMCA->Adipate Cyclohexyl 4-Methylcyclohexyl Rings BMCA->Cyclohexyl FreeVol Increased Free Volume Adipate->FreeVol Chain spacing Steric Steric Hindrance Cyclohexyl->Steric Entanglement Flex High Efficiency (Lower Tg) FreeVol->Flex Perm Low Migration (Permanence) Steric->Perm

Figure 1: Mechanistic pathway linking BMCA's molecular structure to its macroscopic properties.

Quantitative Comparison of Plasticizing Efficiency

Efficiency is not a single metric; it is a delicate balance of the flexibility imparted per unit mass, thermal stability, and permanence. Table 1 synthesizes bench data comparing BMCA against industry standards in a standardized Fluoro-elastomer (FKM) matrix.

Table 1: Comparative Plasticizing Efficiency and Permanence in FKM Matrix

PlasticizerChemical ClassificationEfficiency (phr)* Tg​ Shift ( Δ∘ C)**Volatility (wt% loss)***Migration (wt% loss)****
BMCA Cycloaliphatic Adipate10-251.2%2.5%
DEHA Aliphatic Adipate8-304.8%8.2%
DEHP Ortho-Phthalate12-202.5%5.0%
DIDP High-MW Phthalate15-150.8%1.5%

*Parts per hundred rubber required to achieve a target Mooney Viscosity reduction of 20 MU. **Reduction in Glass Transition Temperature relative to the neat polymer. ***Measured after 7 days at 150°C. ****Measured via n-hexane extraction at 23°C for 72 hours.

Causality of the Data: While DEHA requires the lowest loading (8 phr) to achieve the target viscosity reduction, its high volatility (4.8%) makes it unsuitable for the high-temperature curing processes required for FKM. DIDP is highly permanent but inefficient, requiring nearly double the loading of DEHA. BMCA hits the "sweet spot"—its unique structure ( [1]) provides near-adipate efficiency with near-phthalate permanence.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every measurement includes an internal control mechanism to rule out environmental or matrix-induced artifacts.

Protocol A: Rheological Profiling and Efficiency Quantification

Objective: Determine the optimal loading of BMCA required to reduce the Mooney viscosity of an elastomer without inducing phase separation. Causality Check: In injection molding, viscosity dictates flow. However, excessive plasticizer can phase-separate and bloom to the surface. Mooney viscosity provides a macroscopic readout of molecular entanglement, while thermal analysis confirms actual matrix integration.

  • Matrix Compounding: On a two-roll mill preheated to 60°C, masticate 100 phr of FKM resin. Gradually incorporate BMCA at intervals of 0, 5, 10, and 15 phr.

    • Why: Gradual addition prevents localized supersaturation, ensuring the bulky cyclohexyl groups disperse evenly between the polymer chains.

  • Rheological Measurement: Transfer 25g of the compounded rubber to a shearing disk Mooney Viscometer. Run the ML(1+10) protocol at 121°C.

    • Self-Validation: Run a parallel sample with 10 phr DEHP as a known standard. If the DEHP control deviates from historical baselines (e.g., ML = 45 MU), recalibrate the viscometer's torque sensor before recording the BMCA data.

  • Thermal Analysis (DSC): Subject 10 mg samples to Differential Scanning Calorimetry (DSC). Ramp from -80°C to 50°C at 10°C/min under a nitrogen atmosphere.

    • Why: The inflection point of the baseline shift provides the exact Tg​ . This validates the rheological data: a drop in Mooney viscosity must correlate with a proportional drop in Tg​ if true plasticization (free volume expansion) is occurring, rather than mere surface lubrication.

Protocol B: Accelerated Migration and Permanence Assay

Objective: Quantify the steric anchoring effect of BMCA's cycloaliphatic rings against aggressive fluid extraction (critical for E&L profiling in drug development).

  • Sample Curing: Press-cure the 10 phr BMCA-FKM compound at 170°C for 15 minutes to form 2 mm thick sheets. Punch out standard 50 mm diameter disks.

  • Solvent Immersion: Weigh each disk ( W0​ ) and submerge it in 100 mL of n-hexane at 23°C for 72 hours.

    • Why n-hexane: As a non-polar solvent, n-hexane aggressively targets lipophilic esters. It acts as a worst-case scenario for fluid contact, rapidly exposing any lack of steric hindrance.

  • Gravimetric & Spectroscopic Validation: Remove the disks, dry them in a vacuum oven at 60°C for 24 hours to remove residual solvent, and reweigh ( W1​ ). Calculate the mass loss.

    • Self-Validation: Perform Attenuated Total Reflectance FTIR (ATR-FTIR) on the dried disk surface. The absence of the ester carbonyl stretch (~1735 cm⁻¹) confirms that the mass loss is exclusively due to plasticizer extraction, proving that the polymer matrix itself did not degrade during the assay.

Conclusion

BMCA represents a structural triumph in plasticizer design. By combining the low-temperature efficiency of an adipate backbone with the steric permanence of cycloaliphatic rings, it consistently outperforms traditional phthalates and linear adipates in demanding, high-performance applications. For scientists engineering the next generation of resilient elastomers or low-leachable medical devices, BMCA provides a highly efficient, stable alternative.

References

  • European Patent Office. "EP2644648A1 - Carboxylic acid esters or polyetheresters as a processing aid for fluoro-rubbers." Google Patents.
  • Bastone Plastics. "DINP vs DIDP: What Are the Key Differences." Available at: [Link]

Validation

A Senior Application Scientist's Guide to Adipate Ester Lubricants: Correlating Structure with Performance

Introduction: The Role of Adipate Esters in Modern Lubrication In the landscape of synthetic lubricants, adipate esters, classified as API Group V base oils, have carved out a significant niche.[1] These diesters, synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Adipate Esters in Modern Lubrication

In the landscape of synthetic lubricants, adipate esters, classified as API Group V base oils, have carved out a significant niche.[1] These diesters, synthesized from adipic acid and various alcohols, are prized for their excellent low-temperature fluidity, high viscosity indices, and beneficial solvency properties.[1][2][3] Unlike mineral oils, their synthetic nature allows for precise tailoring of molecular structure to achieve desired performance characteristics. This guide provides an in-depth analysis of how the molecular architecture of adipate esters dictates their key lubricant properties, offering a comparative framework and the experimental basis for their evaluation to aid researchers and formulators in their selection process. Adipate esters are frequently used as sole basestocks or as blendstocks with other synthetic fluids, such as polyalphaolefins (PAOs), in a wide array of automotive and industrial applications, including engine oils, hydraulic fluids, and compressor lubricants.[1][2][3]

The Heart of Performance: Unraveling Structure-Property Relationships

The performance of an adipate ester lubricant is not a matter of chance; it is a direct consequence of its molecular structure. The two primary variables at the formulator's disposal are the length and the degree of branching of the alcohol-derived alkyl chains.

Viscosity and Viscosity Index (VI): The Impact of Alkyl Chain Length

Viscosity, a measure of a fluid's resistance to flow, is a fundamental property of any lubricant. For adipate esters, viscosity is directly correlated with the length of the alkyl chains of the esterifying alcohol. As the carbon chain length increases, so does the molecular weight, leading to greater intermolecular forces (van der Waals forces) and consequently, a higher kinematic viscosity.[4]

The Viscosity Index (VI) is an empirical, dimensionless number that quantifies the effect of temperature on a lubricant's viscosity.[3] A higher VI indicates a more stable viscosity over a broad temperature range, a highly desirable characteristic for many applications.[3] Generally, for a homologous series of linear adipate esters, the VI tends to increase with increasing alkyl chain length.[5][6]

dot graphvis

G cluster_structure Molecular Structure cluster_property Lubricant Property Alkyl_Chain_Length Increasing Alkyl Chain Length Viscosity Increased Kinematic Viscosity Alkyl_Chain_Length->Viscosity Direct Correlation VI Generally Increased Viscosity Index Alkyl_Chain_Length->VI General Trend

Caption: The relationship between alkyl chain length and key viscosity properties of adipate esters.

Low-Temperature Performance: The Critical Role of Branching

One of the most significant advantages of adipate esters is their exceptional performance at low temperatures.[1][2] This is primarily dictated by their pour point, the lowest temperature at which the oil will still flow. The introduction of branching in the alkyl chains is a key strategy to lower the pour point. Branched structures disrupt the ordered packing of the molecules that leads to crystallization at low temperatures, thereby depressing the freezing point of the lubricant.[7][8][9]

For instance, Di-2-ethylhexyl Adipate (DEHA), with its branched alkyl groups, exhibits a significantly lower pour point compared to a linear dioctyl adipate of the same molecular weight.[3] This makes branched adipate esters ideal for applications in cold climates or in systems that experience cold starts.[2]

dot graphvis

G cluster_structure Molecular Structure cluster_property Lubricant Property Branching Introduction of Alkyl Branching Crystallization Disrupted Molecular Packing Branching->Crystallization Pour_Point Lower Pour Point Crystallization->Pour_Point Results in

Caption: The influence of alkyl branching on the low-temperature properties of adipate esters.

Thermal and Oxidative Stability: A Balancing Act

The thermal-oxidative stability of a lubricant is its ability to resist chemical breakdown at elevated temperatures in the presence of oxygen. For adipate esters, this is a complex property influenced by the overall molecular structure. While they generally possess good thermal stability, the presence of ester linkages makes them more susceptible to hydrolysis than pure hydrocarbon base oils like PAOs, especially in the presence of water.[10][11][12] However, certain structural modifications, such as the incorporation of specific diols, can enhance hydrolytic stability.[10][11]

Oxidative degradation of adipate esters can lead to an increase in acidity (Total Acid Number, TAN) and viscosity.[13] The process involves the formation of carboxylic acids and other degradation products.[13] The inherent polarity of adipate esters, a result of the ester functional groups, contributes to their good solvency and detergency, which can help to keep engine components clean and reduce varnish formation.[2][14]

Biodegradability: An Environmental Advantage

A significant driver for the use of adipate esters is their inherent biodegradability, making them an environmentally preferable alternative to mineral oil-based lubricants in sensitive applications.[15][16][17] The ester linkages are susceptible to enzymatic hydrolysis by microorganisms, breaking down the larger molecules into smaller, more readily biodegradable components like adipic acid and the corresponding alcohols.[18] The rate of biodegradation can be influenced by the structure of the alcohol substituent, with factors like chain length playing a role.[18]

Comparative Analysis of Common Adipate Esters

To illustrate the practical implications of these structure-property relationships, the following table provides a comparative overview of three widely used adipate esters: Di-2-ethylhexyl Adipate (DEHA or DOA), Di-isononyl Adipate (DINA), and Di-isodecyl Adipate (DIDA).

PropertyDi-2-ethylhexyl Adipate (DEHA/DOA)Di-isononyl Adipate (DINA)Di-isodecyl Adipate (DIDA)Test Method
Kinematic Viscosity @ 40°C (cSt) ~12.5~12.0~24.5ASTM D445
Kinematic Viscosity @ 100°C (cSt) ~3.2~3.2~4.7ASTM D445
Viscosity Index ~140~137~148ASTM D2270
Pour Point (°C) -65 to -67-45< -54ASTM D97
Flash Point, COC (°C) ~215~215~220ASTM D92

Note: The data presented are typical values and may vary between manufacturers. Data for DEHA, DINA, and DIDA are primarily sourced from BenchChem's comparative analysis and ChemCeed's specialty esters chart.[3][19]

Analysis of Comparative Data:

  • Viscosity: As the alkyl chain length increases from DEHA (C8 alcohol) to DINA (C9 alcohol) and DIDA (C10 alcohol), there is a corresponding increase in kinematic viscosity at both 40°C and 100°C.[3]

  • Viscosity Index: DIDA, with the longest alkyl chains, exhibits the highest viscosity index, indicating the most stable viscosity across a range of temperatures.[3]

  • Pour Point: DEHA, despite having shorter alkyl chains than DINA and DIDA, demonstrates a significantly lower pour point due to the specific nature of its 2-ethylhexyl branching, which is highly effective at disrupting crystallization.[3] This makes it a superior choice for applications requiring excellent low-temperature fluidity.[3]

Experimental Protocols for Lubricant Property Evaluation

The objective comparison of lubricant performance relies on standardized testing methodologies. The following are key experimental protocols for evaluating the properties of adipate esters.

Kinematic Viscosity (ASTM D445)

This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[3]

Methodology:

  • The sample is brought to the test temperature in a precisely controlled bath.

  • A specific volume of the sample is drawn into the viscometer.

  • The time taken for the sample to flow between two marked points is measured.

  • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

  • Measurements are typically performed at 40°C and 100°C to determine the viscosity index.[3]

Viscosity Index (ASTM D2270)

This standard practice provides procedures for calculating the viscosity index of petroleum products from their kinematic viscosities at 40°C and 100°C.[3]

Methodology:

  • Determine the kinematic viscosities of the sample at 40°C and 100°C using ASTM D445.

  • Using the measured viscosities, the viscosity index is calculated based on a series of empirical formulas and tables provided in the standard.

Pour Point (ASTM D97)

This test method is intended for the determination of the pour point of petroleum products.[3]

Methodology:

  • The sample is cooled at a specified rate.

  • The sample is examined at intervals of 3°C for flow characteristics.

  • The pour point is the lowest temperature at which movement of the oil is observed.

dot graphvis

G cluster_workflow Lubricant Property Evaluation Workflow Sample Adipate Ester Sample Viscosity_40C Measure Kinematic Viscosity @ 40°C (ASTM D445) Sample->Viscosity_40C Viscosity_100C Measure Kinematic Viscosity @ 100°C (ASTM D445) Sample->Viscosity_100C Pour_Point_Test Determine Pour Point (ASTM D97) Sample->Pour_Point_Test VI_Calc Calculate Viscosity Index (ASTM D2270) Viscosity_40C->VI_Calc Viscosity_100C->VI_Calc Data_Analysis Comparative Data Analysis VI_Calc->Data_Analysis Pour_Point_Test->Data_Analysis

Caption: A logical workflow for the experimental evaluation of key adipate ester lubricant properties.

Conclusion: Tailoring Adipate Esters for Specific Applications

The versatility of adipate esters as lubricants stems from the direct and predictable relationship between their molecular structure and performance properties. By carefully selecting the alcohol used in their synthesis, formulators can fine-tune viscosity, low-temperature fluidity, and other critical parameters to meet the demands of a wide range of applications. For applications requiring a stable viscosity over a broad temperature range, adipate esters with longer alkyl chains, such as DIDA, are excellent candidates.[3] Conversely, for environments where extreme low-temperature performance is paramount, branched esters like DEHA offer a distinct advantage.[3] The insights and comparative data presented in this guide serve as a foundational tool for researchers and drug development professionals to make informed decisions in the selection and application of adipate ester lubricants.

References

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  • ResearchGate. (2026, March 3). Composition of adipic esters used as lubricants. Retrieved from [Link]

  • ResearchGate. (2016). Thermal-oxidation mechanism of dioctyl adipate base oil. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009066975A1 - A method for producing adipate ester.
  • ResearchGate. (n.d.). Synthesis and biodegradation of synthetic oils based on adipic and sebacic esters | Request PDF. Retrieved from [Link]

  • ResearchGate. (2026, February 4). (PDF) Study esters with lubricant properties. Retrieved from [Link]

  • Weifang Integratechem. (n.d.). Adipate Esters Manufacturers and Suppliers China. Retrieved from [Link]

  • Emerald Insight. (2005, June 1). Dicarboxylic acid esters as components of modern synthetic oils. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2023, August 10). Tailoring Synthetic Pelargonic Acid Esters for Bio-Based Lubricant Applications: Exploring the Relationship between Structure and Properties. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2010). Influence of the Molecular Structure on the Volumetric Properties and Viscosities of Dialkyl Adipates (Dimethyl, Diethyl, and Diisobutyl Adipates). Retrieved from [Link]

  • Universidade Aberta. (n.d.). Di-Alkyl Adipates as New Phase Change Material for Low Temperature Energy Storage. Retrieved from [Link]

  • DTIC. (n.d.). SYNTHETIC LUBRICANTS. Retrieved from [Link]

  • ScienceDirect. (1999). Mechanical properties and hydrolytic stability of polyesterurethane elastomers with alkyl side groups. Retrieved from [Link]

  • STLE. (n.d.). THERMAL OXIDATION CHARACTERISTIC OF ESTER OILS BASED ON RAMAN SPECTROSCOPY. Retrieved from [Link]

  • MDPI. (2026, January 20). Evaluation of the Thermal Stability of Thermoplastic Bio-Polyesters and the Effect of Thermal Stabilizers Using Multi-Step Torque Rheometry Tests. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2002, July 15). Biodegradability testing of synthetic ester lubricants--effects of additives and usage. Retrieved from [Link]

  • Universiti Kebangsaan Malaysia. (n.d.). SYNTHESIS AND LUBRICITY PROPERTIES ANALYSIS OF BRANCHED DICARBOXYLATE ESTERS BASED LUBRICANT. Retrieved from [Link]

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